molecular formula C11H8N2O3 B1426969 5-Phenoxypyrazine-2-carboxylic acid CAS No. 1342960-29-5

5-Phenoxypyrazine-2-carboxylic acid

Cat. No.: B1426969
CAS No.: 1342960-29-5
M. Wt: 216.19 g/mol
InChI Key: NPQJUGUURXSTII-UHFFFAOYSA-N
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Description

5-Phenoxypyrazine-2-carboxylic acid is a useful research compound. Its molecular formula is C11H8N2O3 and its molecular weight is 216.19 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Phenoxypyrazine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Phenoxypyrazine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Phenoxypyrazine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenoxypyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-11(15)9-6-13-10(7-12-9)16-8-4-2-1-3-5-8/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQJUGUURXSTII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(N=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342960-29-5
Record name 5-phenoxypyrazine-2-carboxylic acid
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Foundational & Exploratory

Physicochemical Profiling of 5-Phenoxypyrazine-2-carboxylic Acid: A Scaffold Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the physicochemical properties and applications of 5-phenoxypyrazine-2-carboxylic acid.

Executive Summary

5-Phenoxypyrazine-2-carboxylic acid (CAS 1342960-29-5) represents a critical pharmacophore in modern drug discovery, particularly within the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and TGR5 agonists. As a pyrazine derivative functionalized with a lipophilic phenoxy ether, it bridges the gap between the highly polar, fragment-like pyrazine-2-carboxylic acid and more complex, drug-like small molecules. This guide provides a rigorous analysis of its physicochemical behavior, synthetic accessibility, and characterization protocols.

Molecular Identity & Structural Architecture

The molecule consists of a pyrazine core substituted at the para-positions (C2 and C5) with a carboxylic acid and a phenoxy group, respectively. This 2,5-substitution pattern is structurally significant, offering a linear vector for binding interactions while minimizing steric clash at the nitrogen centers.

PropertyData
Chemical Name 5-Phenoxypyrazine-2-carboxylic acid
CAS Registry Number 1342960-29-5
Molecular Formula C₁₁H₈N₂O₃
Molecular Weight 216.19 g/mol
SMILES OC(=O)C1=CN=C(OC2=CC=CC=C2)C=N1
Core Scaffold 1,4-Diazine (Pyrazine)
Structural Electronic Analysis

The pyrazine ring is electron-deficient (π-deficient), making the carboxylic acid at C2 highly acidic compared to benzoic acid derivatives. The phenoxy group at C5 acts as a dual effector:

  • Inductive Effect (-I): The oxygen atom withdraws electron density, potentially stabilizing the carboxylate anion.

  • Resonance Effect (+M): The oxygen lone pair donates into the pyrazine

    
    -system.
    Expert Insight: In the 2,5-substitution pattern, the resonance donation of the phenoxy oxygen primarily enriches the N1 and N4 nitrogens rather than directly affecting the C2-carboxylate. Therefore, the acidity is largely governed by the electron-deficient nature of the pyrazine ring.
    

Physicochemical Properties (Experimental & Predicted)

Understanding the ionization and lipophilicity of this compound is essential for predicting its ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

Acid Dissociation Constant (pKa)
  • Dominant Species: Monoprotic acid (COOH).

  • Predicted pKa: 2.9 – 3.2

  • Mechanistic Rationale: The parent compound, pyrazine-2-carboxylic acid, has a pKa of approximately 2.9. The 5-phenoxy group exerts a mild electron-donating resonance effect that may slightly destabilize the conjugate base compared to the parent, potentially raising the pKa slightly, but it remains significantly more acidic than benzoic acid (pKa 4.2).

  • Implication: At physiological pH (7.4), the molecule exists almost exclusively (>99.9%) as the anionic carboxylate (COO⁻).

Lipophilicity (LogP / LogD)
  • LogP (Unionized): 1.8 – 2.1

  • LogD (pH 7.4): -1.5 to -1.0

  • Analysis: The phenoxy group adds significant lipophilicity (

    
    LogP 
    
    
    
    +2.0) to the hydrophilic pyrazine acid core (LogP
    
    
    -0.2). However, because the molecule is ionized at physiological pH, its distribution coefficient (LogD) drops sharply, indicating high water solubility in systemic circulation but potentially limited passive membrane permeability unless protonated in the acidic microenvironment of the stomach or via active transport.
Solubility Profile

The compound exhibits a "U-shaped" solubility curve typical of amphoteric or acidic heterocycles, though the basicity of the pyrazine nitrogens is very weak (pKb > 12).

  • pH < 2: Moderate solubility (Unionized form).

  • pH 3–4: Minimum solubility (Precipitation risk).

  • pH > 6: High solubility (Formation of soluble carboxylate salt).

Synthetic Pathway & Experimental Protocols

The synthesis of 5-phenoxypyrazine-2-carboxylic acid utilizes a robust Nucleophilic Aromatic Substitution (SNAr) followed by ester hydrolysis. This pathway is preferred over direct coupling to the acid to avoid decarboxylation side reactions.

Reaction Workflow Visualization

SynthesisPathway SM1 Methyl 5-chloropyrazine- 2-carboxylate (CAS 33332-25-1) INT Intermediate: Methyl 5-phenoxypyrazine- 2-carboxylate SM1->INT K2CO3, DMF 90°C, 4h (SNAr) SM2 Phenol SM2->INT PROD Product: 5-Phenoxypyrazine- 2-carboxylic acid INT->PROD LiOH, THF/H2O RT, 2h (Hydrolysis)

Figure 1: Two-step synthetic route from commercially available methyl 5-chloropyrazine-2-carboxylate.

Detailed Protocol
Step 1: SNAr Coupling
  • Reagents: Methyl 5-chloropyrazine-2-carboxylate (1.0 eq), Phenol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Procedure:

    • Dissolve the chloropyrazine ester and phenol in DMF under nitrogen atmosphere.

    • Add K₂CO₃ and heat the mixture to 90°C.

    • Monitor: Reaction progress is monitored by TLC (Hexane:EtOAc 3:1) or LC-MS.[1][2] The chloride is an excellent leaving group due to the electron-withdrawing nitrogen atoms at positions 1 and 4.

    • Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[3]

Step 2: Saponification (Hydrolysis)
  • Reagents: Intermediate Ester (1.0 eq), Lithium Hydroxide (LiOH·H₂O, 3.0 eq).

  • Solvent: THF:Water (3:1 mixture).

  • Procedure:

    • Dissolve the ester in the solvent mixture at room temperature.

    • Stir for 2–4 hours.

    • Critical Step (Isolation): Acidify the reaction mixture carefully to pH ~3.0 using 1N HCl. The free acid product will precipitate.

    • Purification: Filter the white solid and wash with cold water. Recrystallize from Ethanol/Water if necessary.

Analytical Characterization Standards

To ensure scientific integrity, the following analytical criteria must be met to validate the identity and purity of the compound.

MethodExpected Signal / Observation
HPLC (Reverse Phase) Retention time will be short under acidic conditions (0.1% Formic Acid) due to polarity. Use a C18 column with a gradient of 5-95% Acetonitrile.
¹H-NMR (DMSO-d₆) Pyrazine Ring: Two singlets (or tight doublets) around

8.5–9.0 ppm. Phenoxy Group: Multiplets in the aromatic region (

7.2–7.5 ppm). Carboxyl: Broad singlet at

13.0–14.0 ppm (exchangeable).
Mass Spectrometry (ESI) Negative Mode (ESI-): Dominant peak at m/z 215 [M-H]⁻. Positive Mode (ESI+): Peak at m/z 217 [M+H]⁺.
Quality Control Decision Tree

QC_Workflow Start Crude Product Isolated Appearance Visual Check: White/Off-white Solid? Start->Appearance Solubility Solubility Check: Soluble in 1N NaOH? Appearance->Solubility Yes Fail REPROCESS / RECRYSTALLIZE Appearance->Fail No (Colored/Oily) HPLC HPLC Purity > 98%? Solubility->HPLC Yes Solubility->Fail No (Inorganic Salts present) NMR 1H-NMR confirms structure? HPLC->NMR Yes HPLC->Fail No Pass RELEASE BATCH NMR->Pass Yes NMR->Fail No

Figure 2: Analytical workflow for validating 5-phenoxypyrazine-2-carboxylic acid batches.

Applications in Drug Development

This molecule serves as a versatile "biaryl ether" scaffold. Its specific applications include:

  • HIF-Prolyl Hydroxylase (HIF-PH) Inhibition: The pyrazine-2-carboxylic acid moiety mimics the 2-oxoglutarate co-substrate required by HIF-PH enzymes. The 5-phenoxy tail extends into the hydrophobic pocket of the enzyme active site, enhancing potency and selectivity.

  • TGR5 Agonists: Derivatives of phenoxypyrazine carboxamides have been identified as potent agonists for the TGR5 receptor (GPBAR1), a target for type 2 diabetes and metabolic disorders. The acid serves as the precursor for amide coupling reactions to generate these libraries.

  • Bioisosterism: The 5-phenoxypyrazine core acts as a bioisostere for biaryl ethers found in kinase inhibitors, offering improved solubility and distinct metabolic stability profiles compared to biphenyl ethers.

References

  • Synthesis Precursors: Methyl 5-chloropyrazine-2-carboxylate. PubChem Compound Summary. National Center for Biotechnology Information. [Link]

  • Structural Analogs & Activity: Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. RSC Advances, 2022. [Link]

  • General Pyrazine Chemistry:The Chemistry of Pyrazines. Heterocyclic Chemistry.

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of 5-phenoxypyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucidation of 5-phenoxypyrazine-2-carboxylic acid (C₁₁H₈N₂O₃). As a molecule incorporating a pyrazine core, a functionality prevalent in medicinal chemistry, a robust and validated analytical methodology is paramount for researchers, scientists, and drug development professionals.[1] This document moves beyond rote protocols to explain the causal reasoning behind experimental choices, integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. The synergistic application of these techniques provides a self-validating system for confirming molecular identity, structure, and purity with a high degree of confidence.

Molecular Structure and Predicted Spectroscopic Profile

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 5-phenoxypyrazine-2-carboxylic acid is comprised of three key structural motifs: a disubstituted pyrazine ring, a carboxylic acid, and a phenoxy ether linkage. Each of these imparts distinct and predictable signatures in the various spectroscopic techniques employed.

Chemical Structure: C₁₁H₈N₂O₃ Molecular Weight: 216.19 g/mol Monoisotopic Mass: 216.0535 Da[2]

Chemical structure of 5-phenoxypyrazine-2-carboxylic acid

Figure 1: Chemical Structure of 5-phenoxypyrazine-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Expertise in Action: Predicting the ¹H and ¹³C NMR Spectra

A proactive analysis of the structure allows us to predict the NMR spectrum, turning the analysis from a passive observation into a hypothesis-driven confirmation.

  • ¹H NMR Spectroscopy: The electron-deficient nature of the pyrazine ring, further influenced by the electron-withdrawing carboxylic acid group, will cause its protons to resonate significantly downfield.[3] The protons on the phenoxy group will appear in the standard aromatic region, with splitting patterns dictated by their positions relative to the ether linkage. The carboxylic acid proton is typically a broad singlet at a very high chemical shift and may be exchangeable with deuterium from the solvent. Based on data from similar 3-phenoxypyrazine derivatives, the pyrazine protons are expected around δ 8.2-8.5 ppm.[4]

  • ¹³C NMR Spectroscopy: The carbon atoms of the pyrazine ring will be influenced by the adjacent nitrogen atoms, shifting them downfield. The carbonyl carbon of the carboxylic acid will be one of the most downfield signals, typically appearing between 160-185 ppm.[5] Carbons of the phenoxy group will resonate in the aromatic region (110-160 ppm), with the carbon directly attached to the ether oxygen (C-O) appearing furthest downfield in this group.

Experimental Protocol: ¹H and ¹³C NMR

This protocol ensures high-quality, reproducible data.

  • Sample Preparation: Dissolve 5-10 mg of 5-phenoxypyrazine-2-carboxylic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[6] DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable acidic proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set a spectral width from -2 to 16 ppm to ensure all signals, including the acidic proton, are captured.

    • Use a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration of the signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to a series of singlets.

    • Set a spectral width from 0 to 200 ppm.

    • A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

  • Validation (Optional but Recommended): Perform 2D NMR experiments, such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation), to definitively assign proton and carbon signals and confirm connectivity, thus creating a self-validating dataset.

Data Presentation: Predicted NMR Assignments
¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-3~8.5d1HPyrazine Ring
H-6~8.2d1HPyrazine Ring
H-2', H-6'~7.4-7.5m2HPhenyl Ring
H-3', H-5'~7.2-7.3m2HPhenyl Ring
H-4'~7.1-7.2m1HPhenyl Ring
-COOH>12br s1HCarboxylic Acid
¹³C NMR Chemical Shift (δ, ppm)Assignment
C=O~165Carboxylic Acid Carbonyl
C-O (Aryl)~155Phenyl C-1'
Pyrazine C~140-150Pyrazine Ring Carbons
Phenyl C-H~120-130Phenyl Ring Carbons
Phenyl C-O~115-120Phenyl Ring Carbons

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for 5-phenoxypyrazine-2-carboxylic acid.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Spectral Interpretation: Key Vibrational Signatures

The IR spectrum of this compound will be dominated by features from the carboxylic acid and the aromatic systems.

  • O-H Stretch: A very broad and strong absorption band is expected in the 3300-2500 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[7] This broadness is a hallmark feature and often overlaps with C-H stretching signals.

  • C=O Stretch: A strong, sharp absorption band between 1710-1680 cm⁻¹ is indicative of the carbonyl group in an aromatic carboxylic acid.[8][9] Conjugation with the pyrazine ring slightly lowers this frequency compared to a saturated carboxylic acid.

  • C-O Stretches: Two distinct C-O stretching bands are expected: one for the carboxylic acid (~1320-1210 cm⁻¹) and another for the aryl ether linkage (~1250 cm⁻¹).[9]

  • Aromatic Stretches: Bands corresponding to aromatic C=C stretching will appear in the 1600-1450 cm⁻¹ region, and sharp aromatic C-H stretching signals will be visible just above 3000 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR is a modern, convenient method that requires minimal sample preparation.

  • Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid 5-phenoxypyrazine-2-carboxylic acid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.[6]

  • Data Processing: The final spectrum is automatically generated as an absorbance or transmittance plot after the background is subtracted.

Data Presentation: Characteristic IR Absorptions
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3300-2500Strong, Very BroadO-H StretchCarboxylic Acid
~3100-3000Medium, SharpC-H StretchAromatic
~1700Strong, SharpC=O StretchCarboxylic Acid
~1600-1450Medium-StrongC=C StretchAromatic Rings
~1250StrongC-O StretchAryl Ether
~1220StrongC-O StretchCarboxylic Acid

Table 2: Key predicted IR absorption bands for 5-phenoxypyrazine-2-carboxylic acid.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound with high accuracy, thereby confirming its elemental composition.

Data Interpretation: Molecular Ion and Fragmentation

Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see the molecule as a protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species.

  • Molecular Ion: The calculated monoisotopic mass is 216.0535 Da.[2] Therefore, in positive ion mode (ESI+), the primary ion observed will be [M+H]⁺ at m/z 217.0608. In negative ion mode (ESI-), the [M-H]⁻ ion will be observed at m/z 215.0462.[2] High-resolution MS (HRMS) can confirm these masses to within a few parts per million (ppm), validating the molecular formula C₁₁H₈N₂O₃.

  • Fragmentation: Tandem MS (MS/MS) can induce fragmentation. Key expected losses include the neutral loss of CO₂ (44 Da) from the deprotonated molecule or the loss of the carboxyl group (45 Da) from the protonated molecule. Another likely fragmentation pathway is the cleavage of the ether bond.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of ~1-10 µg/mL in the mobile phase.[6]

  • Instrumentation: Use a high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer equipped with an ESI source. A high-resolution instrument (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Data Acquisition: Infuse the sample directly or inject it via the LC system. Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

Data Presentation: Predicted Mass-to-Charge Ratios (m/z)
Adduct / FragmentIon ModeCalculated m/z
[M-H]⁻Negative ESI215.0462
[M+H]⁺Positive ESI217.0608
[M+Na]⁺Positive ESI239.0427

Table 3: Predicted m/z values for key ions of 5-phenoxypyrazine-2-carboxylic acid.[2]

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information on the electronic transitions within a molecule, which is particularly useful for compounds containing conjugated π-systems.

Spectral Interpretation: Electronic Transitions

The conjugated system spanning the phenoxy and pyrazine moieties is expected to give rise to strong π→π* transitions. Pyrazine itself shows absorption bands, and the extended conjugation in this derivative will likely shift these absorptions to longer wavelengths (a bathochromic shift).[10][11]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record a baseline spectrum using a cuvette filled with the pure solvent. Then, acquire the sample's absorption spectrum over a range of 200-800 nm.

Data Presentation: Predicted Absorption Maxima
Transition TypeExpected λmax (nm)
π→π*~250-350

Table 4: Predicted UV-Vis absorption maxima.

Integrated Analytical Workflow: A Self-Validating Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they form a coherent and validated structural assignment. This workflow represents a robust system for characterization.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Electronic & Final Confirmation MS Mass Spectrometry (MS) Confirms Molecular Weight (m/z = 217.06 [M+H]⁺) IR Infrared (IR) Spectroscopy Identifies Key Functional Groups (Broad O-H, C=O at ~1700 cm⁻¹) MS->IR Data Corroboration Final Final Validated Structure 5-phenoxypyrazine- 2-carboxylic acid MS->Final Formula Confirmed H_NMR ¹H NMR Assigns Proton Environments (Pyrazine H: ~8.2-8.5 ppm) IR->H_NMR Functional Groups Guide NMR C_NMR ¹³C NMR Assigns Carbon Skeleton (C=O: ~165 ppm) H_NMR->C_NMR Proton assignments aid Carbon assignments UV UV-Vis Spectroscopy Analyzes Conjugated System (λmax ~250-350 nm) C_NMR->UV Structure Confirmed UV->Final Electronic Properties Match

Diagram 1: Integrated workflow for the spectroscopic analysis of 5-phenoxypyrazine-2-carboxylic acid.

This workflow begins with MS and IR to quickly confirm the molecular weight and the presence of the expected carboxylic acid and aromatic functionalities. This information then guides the more detailed analysis of the 1D and 2D NMR spectra, which provides the definitive atom-by-atom connectivity. Finally, UV-Vis spectroscopy corroborates the presence of the conjugated electronic system. Each step validates the previous one, leading to an authoritative and trustworthy structural assignment.

References

  • Negative ion mass spectra of some polychlorinated 2-phenoxyphenols - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • 6.2.2. Pyrazines. (n.d.). ScienceDirect. [Link]

  • Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. (n.d.). eConference.io. [Link]

  • IR and UV–Vis Spectroscopy of Carboxylic Acids. (2025, May 22). JoVE. [Link]

  • Determination of Phenoxy-acid Herbicides in Various Matrices. (n.d.). SCISPEC. [Link]

  • SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water. (2025, August 7). ScienceDirect. [Link]

  • ¹H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and... (n.d.). ResearchGate. [Link]

  • B. Smith. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Pyrazine. (n.d.). NIST WebBook. [Link]

  • UV–Vis spectra of the diaqua Pt‐L‐Zn complexes (a) L = pyrazine; (b) L... (n.d.). ResearchGate. [Link]

  • Tuning the emission and exciton utilization mechanisms of pyrazine-based multi-carbazole emitters and their use in organic light-emitting diodes. (2023, September 6). Journal of Materials Chemistry C. [Link]

  • Chemical Transformation of Pyrazine Derivatives. (2022, May 25). Moroccan Journal of Chemistry. [Link]

  • Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. (n.d.). The Royal Society of Chemistry. [Link]

  • Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. (2018, October 22). MDPI. [Link]

  • Gas chromatographic-mass spectrometric investigation of phenoxypropanoic acid derivatives possessing herbicidal activity. (1988, April 1). PubMed. [Link]

  • IR: carboxylic acids. (n.d.). University of Calgary. [Link]

  • INFRARED SPECTROSCOPY (IR). (n.d.). Le Moyne College. [Link]

  • Synthesis, Separation and UV/Vis Spectroscopy of Pyrazino‐quinoxalino‐porphyrazine Macrocycles. (2025, August 6). ResearchGate. [Link]

  • Key spectroscopic features of pyrazine lowest-lying 1B1u and 1B2u states. (2025, April 4). RUN - UNL Repository. [Link]

  • 5-phenoxypyrazine-2-carboxylic acid (C11H8N2O3). (n.d.). PubChemLite. [Link]

  • 5-phenylpyrazine-2-carboxylic acid (C11H8N2O2). (n.d.). PubChemLite. [Link]

  • 5-Hydroxypyrazine-2-carboxylic acid. (n.d.). CAS Common Chemistry. [Link]

  • Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. (2022, January 27). RSC Publishing. [Link]

  • Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (2020, January 8). ResearchGate. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2020, February 7). Oregon State University. [Link]

  • Pyrazinoic acid. (n.d.). Wikipedia. [Link]

Sources

Strategic Synthesis of 3-Phenoxypyrazine-2-carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-phenoxypyrazine-2-carboxamide motif represents a privileged scaffold in modern medicinal chemistry, serving as a critical pharmacophore in the development of NaV1.8 inhibitors for neuropathic pain (e.g., Vertex Pharmaceuticals' pipeline) and TGR5 agonists for metabolic disorders.

This technical guide details the strategic synthesis of this core via Nucleophilic Aromatic Substitution (


) . Unlike substituted benzenes, the pyrazine ring's electron-deficiency—amplified by the ortho-carboxamide—allows for efficient etherification without transition metal catalysis in most cases. This guide prioritizes the 

approach due to its scalability, atom economy, and operational simplicity compared to Buchwald-Hartwig couplings.

Retrosynthetic Analysis & Strategy

To design a robust synthetic route, we must disconnect the molecule at the ether linkage. The pyrazine nucleus is highly electron-deficient (π-deficient), making it susceptible to nucleophilic attack.

Strategic Disconnection
  • Target Molecule: 3-phenoxypyrazine-2-carboxamide.[1]

  • Disconnection: C3–O bond.

  • Synthons:

    • Electrophile: 3-chloropyrazine-2-carboxamide (Activated by the para-nitrogen and ortho-carbonyl).

    • Nucleophile: Substituted Phenol (Ar-OH).

Mechanistic Rationale

The reaction proceeds via an Addition-Elimination (


)  mechanism.[2][3] The 2-carboxamide group is crucial; it acts as an electron-withdrawing group (EWG) that stabilizes the anionic Meisenheimer intermediate formed upon phenoxide attack.

Retrosynthesis Target Target: 3-Phenoxypyrazine-2-carboxamide Disconnection Disconnection: C3-O Bond Cleavage Target->Disconnection Retrosynthesis precursors Precursors: 3-Chloropyrazine-2-carboxamide + Substituted Phenol Disconnection->precursors S_NAr Logic

Figure 1: Retrosynthetic logic leveraging the electron-deficient pyrazine core.

Core Methodology: Nucleophilic Aromatic Substitution ( )[2][3]

The Reaction System

The transformation involves the displacement of a chloride leaving group at the C3 position by a phenoxide ion.

General Equation:



Critical Parameter Optimization

Success depends on balancing the nucleophilicity of the phenoxide against the risk of hydrolyzing the carboxamide to a carboxylic acid.

ParameterRecommendationScientific Rationale
Solvent DMF or DMSO High dielectric constants promote the dissociation of the base-phenoxide ion pair, increasing the effective nucleophilicity of the phenoxide anion.
Base K₂CO₃ (Standard) or Cs₂CO₃ (Difficult)Carbonates are sufficiently basic to deprotonate phenols (

) but mild enough to minimize amide hydrolysis. Cesium (Cs⁺) is used for sterically hindered phenols due to the "Cesium Effect" (higher solubility/looser ion pairing).
Temperature 80°C – 100°C Activation energy is required to overcome the aromaticity barrier during Meisenheimer complex formation.
Stoichiometry 1.0 : 1.1 : 2.0 (Pyrazine : Phenol : Base)A slight excess of phenol ensures complete consumption of the chlorinated starting material, which simplifies purification.

Detailed Experimental Protocol

Based on optimized conditions for TGR5 agonist synthesis (RSC Adv., 2022) and NaV1.8 inhibitor patents.

Materials
  • Starting Material: 3-chloropyrazine-2-carboxamide (CAS: 55557-52-3).

  • Reagent: 4-Fluorophenol (Example nucleophile).

  • Base: Potassium Carbonate (anhydrous).

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.

Step-by-Step Procedure
  • Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-chloropyrazine-2-carboxamide (1.0 equiv) and the substituted phenol (1.1 equiv).

  • Solvation: Add anhydrous DMF (concentration ~0.2 M relative to pyrazine). Stir until dissolved.

  • Activation: Add K₂CO₃ (2.0 equiv) in a single portion.

    • Note: Evolution of CO₂ is minimal but ensure the system is vented or under a nitrogen balloon.

  • Reaction: Heat the mixture to 90°C for 4–6 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. Look for the disappearance of the chloride (

      
       mass) and appearance of the ether product.
      
  • Quench: Cool the reaction mixture to room temperature. Pour the mixture slowly into ice-cold water (10x reaction volume).

  • Isolation (Precipitation Method):

    • In many cases, the product precipitates as a solid upon water addition.

    • Filter the solid, wash copiously with water (to remove DMF and inorganic salts), and dry under vacuum.

  • Alternative Isolation (Extraction):

    • If no precipitate forms, extract with EtOAc (3x). Wash combined organics with brine (3x) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, gradient 0

    
     5% MeOH in DCM).
    

Mechanistic Insight & Troubleshooting

The Meisenheimer Complex

The rate-determining step is the attack of the phenoxide on the C3 carbon. The negative charge is delocalized onto the pyrazine nitrogens and the exocyclic carbonyl oxygen.

Why C3 and not C5 or C6? The C3 position is activated by the ortho-carbonyl group (inductive and resonance withdrawal) and the para-nitrogen. Attack at C3 places the negative charge on the carbonyl oxygen (very stable) and the ring nitrogens.

Mechanism Step1 Deprotonation (Phenol -> Phenoxide) Step2 Nucleophilic Attack (Formation of Meisenheimer Complex) Step1->Step2 K2CO3 Step3 Aromatization (Loss of Chloride) Step2->Step3 -Cl^-

Figure 2: Simplified mechanistic flow of the


 reaction.
Troubleshooting Guide
IssueRoot CauseSolution
Low Yield / Incomplete Reaction Phenol is sterically hindered or electron-poor.Switch base to Cs₂CO₃ ; increase temperature to 120°C; use DMSO.
Hydrolysis (Acid Formation) Wet solvent or excessive base strength.Ensure DMF is anhydrous ; avoid NaOH/KOH; stick to carbonates.
Side Product: 3-Hydroxy... Hydrolysis of the C-Cl bond by trace water.Strictly exclude moisture; use molecular sieves in the reaction.

References

  • Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. Source: RSC Advances, 2022. URL:[Link] Relevance: Provides the primary experimental protocol (Scheme 2/3) for the

    
     coupling of phenols to 3-chloropyrazine-2-carboxamide.
    
  • Aryl carboxamide derivatives as sodium channel inhibitors for treatment of pain. Source: Vertex Pharmaceuticals (WO2011103196A1). URL: Relevance: Validates the industrial relevance of this scaffold for NaV1.8 inhibition and outlines large-scale synthesis conditions.
  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide. Source: Molecules, 2017.[4][5] URL:[Link] Relevance:[6] Discusses the preparation of the starting material (3-chloropyrazine-2-carboxamide) from the nitrile and subsequent nucleophilic substitutions.

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Source: Master Organic Chemistry. URL:[Link] Relevance: Grounding reference for the

    
     mechanism and Meisenheimer complex stabilization.
    

Sources

Methodological & Application

Application Note: High-Purity Isolation of 5-Phenoxypyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

5-phenoxypyrazine-2-carboxylic acid is a critical heterocyclic building block, most notably serving as a key intermediate in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors such as Roxadustat (FG-4592).

The synthesis typically involves the nucleophilic aromatic substitution (


) of 5-chloropyrazine-2-carboxylic acid (or its ester) with phenol. Consequently, the crude reaction matrix invariably contains unreacted phenol, inorganic salts, and hydrolyzed byproducts.[1]

The Purification Challenge: The primary difficulty lies in separating the product (a carboxylic acid) from the excess phenol (a weak acid). Standard silica chromatography is often inefficient due to the streaking of carboxylic acids and the co-elution of phenolic species.

The Solution: This guide details a pKa-driven Selective Extraction Protocol followed by a Recrystallization Polishing Step . This approach exploits the acidity difference between the pyrazine carboxylic acid (


) and phenol (

), ensuring high recovery (>85%) and purity (>99% HPLC) without the need for expensive chromatographic columns.[1]

Chemical Profile & Separation Logic

Understanding the physicochemical properties of the target and impurities is the foundation of this protocol.

CompoundStructure TypeApprox.[2][3][4][5][6][7][8][9] pKaSolubility (Aq. pH 7)Solubility (Aq.[1] pH 10)
5-Phenoxypyrazine-2-COOH Carboxylic Acid~3.5Soluble (Ionized)Soluble (Ionized)
Phenol (Impurity) Weak Acid~10.0PoorSoluble (Ionized)
5-Chloropyrazine-2-COOH Carboxylic Acid~3.0Soluble (Ionized)Soluble (Ionized)
Oligomers/Tars Neutral/LipophilicN/AInsolubleInsoluble
The "Goldilocks" Zone

To separate the product from phenol, we must choose a base strong enough to deprotonate the carboxylic acid but too weak to deprotonate the phenol.

  • NaOH (Strong Base): Deprotonates both product and phenol.[1] (Incorrect)

  • NaHCO₃ (Weak Base): Deprotonates the product (

    
     3.5) but leaves phenol (
    
    
    
    10) largely protonated and organic-soluble. (Correct)

Protocol A: Selective Acid-Base Extraction (Primary Purification)[1]

This protocol is the "workhorse" method. It removes >95% of phenolic impurities and neutral byproducts.

Reagents Required[5][7][8][11][12][13][14][15]
  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1]

  • Saturated Sodium Bicarbonate (

    
    ) solution[1]
    
  • 1N Hydrochloric Acid (HCl)[1][10]

  • Brine (Saturated NaCl)[8]

  • Magnesium Sulfate (

    
    )[1]
    
Step-by-Step Methodology
  • Dissolution: Dissolve the crude solid (e.g., 10 g) in Ethyl Acetate (100 mL). If the crude is a suspension, filter off any inorganic solids first.

  • First Extraction (The Separation):

    • Transfer the organic phase to a separatory funnel.[8][11][12]

    • Extract with Saturated

      
        (3 x 40 mL).
      
    • Mechanism:[1][13][14] The 5-phenoxypyrazine-2-carboxylic acid moves into the aqueous layer as the sodium carboxylate salt. The phenol remains in the Ethyl Acetate layer.

  • Organic Wash:

    • Keep the combined Aqueous Extracts (containing product).[14]

    • Discard the organic layer (containing phenol and neutrals) only after verifying product absence.

    • Back-wash the combined aqueous layer once with fresh EtOAc (30 mL) to remove entrained phenol.

  • Acidification & Precipitation:

    • Cool the aqueous layer to 0–5°C in an ice bath.

    • Slowly add 1N HCl with stirring until pH reaches ~2.0.

    • Observation: The product should precipitate as a white to off-white solid.

  • Isolation:

    • Filter the solid using a Buchner funnel.[11]

    • Wash the cake with cold water (2 x 20 mL) to remove inorganic salts (NaCl).[1]

    • Dry under vacuum at 45°C.

Visualization: The Separation Logic

PurificationLogic Crude Crude Mixture (Product + Phenol + Neutrals) Dissolve Dissolve in Ethyl Acetate Crude->Dissolve Extract Extract with Sat. NaHCO3 (pH ~8.5) Dissolve->Extract OrgLayer Organic Layer (Ethyl Acetate) Extract->OrgLayer Neutrals/Weak Acids AqLayer Aqueous Layer (Sodium Carboxylate Salt) Extract->AqLayer Stronger Acids (pKa < 6) Phenol Waste: Phenol & Neutrals OrgLayer->Phenol Acidify Acidify with HCl to pH 2 AqLayer->Acidify Precipitate Precipitate: 5-Phenoxypyrazine-2-COOH Acidify->Precipitate

Figure 1: Flowchart demonstrating the pKa-selective partitioning of the target molecule versus phenolic impurities.

Protocol B: Recrystallization (Polishing)

If the product from Protocol A retains color or trace impurities (HPLC purity < 98%), perform this recrystallization.

Solvent Selection[19]
  • Preferred: Ethanol/Water (1:1 v/v) or Acetonitrile.[1]

  • Alternative: Toluene (good for removing lipophilic impurities, but solubility is lower).[1]

Methodology
  • Slurry: Suspend the semi-pure solid in Ethanol (5 mL per gram of solid).

  • Heat: Heat to reflux (approx. 78°C). The solid should dissolve completely.

    • Note: If insolubles remain, filter the hot solution quickly.[1]

  • Water Addition: While hot, slowly add Water dropwise until a slight turbidity persists, then add a few drops of Ethanol to clear it.

  • Crystallization: Remove from heat and allow to cool slowly to room temperature. Then chill at 4°C for 2 hours.

  • Filtration: Collect crystals and wash with cold Ethanol/Water (1:1).

Analytical Quality Control

Validate the purification using these parameters.

HPLC Method (Standard)
  • Column: C18 (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (phenol detection).

  • Target: Product peak typically elutes after Phenol but before bis-phenoxy byproducts.

NMR Validation
  • Solvent: DMSO-d6.

  • Key Signals:

    • 
       13.0-13.5 ppm (Broad s, 1H, -COOH).[1]
      
    • 
       8.0-9.0 ppm (Pyrazine protons).[1]
      
    • 
       7.0-7.5 ppm (Phenoxy aromatic protons).
      
    • Check: Absence of phenol peaks (typically

      
       9.4 ppm for -OH).[1]
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield pH not low enough during acidification.Ensure pH is adjusted to < 2.0. Pyrazine acids are zwitterionic; isoelectric point is low.
Oily Precipitate Product precipitating too fast or impurities trapped.Re-dissolve in EtOAc, dry with MgSO4, and repeat crystallization more slowly.
Phenol Persistence NaHCO3 wash was insufficient.Repeat Protocol A, but ensure the organic layer is washed 3x with NaHCO3.
Emulsions Fine particulates or high concentration.Filter crude through Celite before extraction. Add brine to break emulsion.

References

  • Roxadustat Synthesis & Intermediates

    • FibroGen, Inc.[1] "Process for the preparation of roxadustat and its intermediates."[7][9][15][16] WO2019106621A1.

    • BOC Sciences. "Roxadustat Preparation Methods."

  • General Pyrazine Chemistry

    • Organic Syntheses.[17] "Synthesis of Pyrazine-2-carboxylic acid derivatives." Org. Synth. 2013, 90, 316-326.[17] [1]

  • Acid-Base Extraction Principles

    • Chemistry LibreTexts. "Separation by Acid/Base Extraction."[6]

  • pKa Data Grounding

    • Master Organic Chemistry. "The pKa Table." (Reference for Phenol pKa ~10 vs Carboxylic Acid pKa ~4).

Sources

Forging the Core of Bioactive Molecules: A Detailed Guide to Pyrazine Ring Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone scaffold in medicinal chemistry, materials science, and the flavor and fragrance industry. Its prevalence in numerous FDA-approved drugs, such as the anti-tuberculosis agent pyrazinamide and the dipeptidyl peptidase-4 inhibitor sitagliptin, underscores its significance. The inherent electronic properties of the pyrazine nucleus, characterized by its electron-deficient nature, impart unique physicochemical characteristics to molecules, influencing their biological activity, metabolic stability, and pharmacokinetic profiles. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key experimental procedures for constructing this vital heterocyclic motif, delving into the mechanistic underpinnings of each method and offering detailed, actionable protocols.

I. Foundational Strategies for Pyrazine Ring Annulation

The synthetic approaches to the pyrazine core are diverse, ranging from century-old named reactions that are still in widespread use to modern, highly efficient catalytic methods. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the pyrazine ring, the availability and complexity of starting materials, and the scalability of the reaction. This section will explore three seminal methods that form the bedrock of pyrazine synthesis.

The Staedel-Rugheimer Pyrazine Synthesis (1876)

This classical method involves the reaction of an α-haloketone with an excess of ammonia. The reaction proceeds through the initial formation of an α-amino ketone, which then undergoes self-condensation to form a dihydropyrazine intermediate. Subsequent oxidation yields the aromatic pyrazine.[1][2]

Mechanistic Rationale: The use of an α-haloketone provides a reactive electrophilic center for nucleophilic attack by ammonia, leading to the formation of the key α-amino ketone intermediate. The self-condensation is a bimolecular process where the nucleophilic amine of one molecule attacks the electrophilic carbonyl carbon of a second molecule. The final oxidation step is crucial for aromatization and is often achieved in situ by air oxidation or with the addition of a mild oxidizing agent.

dot

Caption: Workflow for the Staedel-Rugheimer Pyrazine Synthesis.

The Gutknecht Pyrazine Synthesis (1879)

A versatile and widely employed method, the Gutknecht synthesis involves the self-condensation of α-amino ketones to afford pyrazines.[1][2] The key distinction from the Staedel-Rugheimer method lies in the various routes to obtain the α-amino ketone precursor. A common approach is the reduction of an α-oximino ketone, which is itself prepared by the nitrosation of a ketone.[3][4]

Mechanistic Rationale: The brilliance of the Gutknecht synthesis lies in its modularity for accessing the crucial α-amino ketone intermediate. The reduction of the α-oximino ketone is a critical step, and the choice of reducing agent can influence the overall efficiency. The subsequent self-condensation and oxidation follow a similar pathway to the Staedel-Rugheimer synthesis. Two molecules of the α-amino ketone dimerize to form a dihydropyrazine, which is then oxidized to the final pyrazine product.[3]

dot

Caption: Generalized Workflow for the Gutknecht Pyrazine Synthesis.

Condensation of 1,2-Diamines with α-Dicarbonyl Compounds

This is arguably one of the most direct and versatile methods for constructing both symmetrically and asymmetrically substituted pyrazines and related quinoxalines (benzopyrazines).[5] The reaction involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, typically under acidic or thermal conditions, to form a dihydropyrazine intermediate that is subsequently oxidized.

Mechanistic Rationale: This method relies on the formation of two imine bonds between the diamine and the dicarbonyl compound. The reaction is often catalyzed by acid, which protonates a carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. The resulting dihydropyrazine is then aromatized through oxidation.

dot

Caption: Workflow for Pyrazine Synthesis via 1,2-Diamine and α-Dicarbonyl Condensation.

II. Modern Synthetic Developments: The Rise of Catalysis

While the classical methods remain valuable, modern organic synthesis has ushered in more efficient, atom-economical, and environmentally benign approaches. A significant advancement is the use of transition metal catalysis for the dehydrogenative coupling of readily available starting materials.

Acceptorless Dehydrogenative Coupling of β-Amino Alcohols

This elegant strategy involves the self-coupling of β-amino alcohols catalyzed by transition metal complexes, often based on earth-abundant metals like manganese.[6][7] This reaction proceeds with the liberation of hydrogen gas and water as the only byproducts, highlighting its green credentials.

Mechanistic Rationale: The catalytic cycle is thought to involve the initial dehydrogenation of the β-amino alcohol to an amino aldehyde intermediate. This is followed by a self-condensation to form a dihydropyrazine, which then undergoes a final metal-catalyzed dehydrogenation to yield the aromatic pyrazine. The choice of the metal catalyst and its ligand framework is critical for achieving high efficiency and selectivity.

III. Comparative Performance of Synthesis Methodologies

The selection of an appropriate synthetic strategy is a critical decision in any research program. The following table provides a comparative overview of the discussed methodologies, highlighting their key features to aid in this decision-making process.

MethodologyTypical SubstratesTypical ProductsReaction ConditionsYield (%)Key AdvantagesKey Disadvantages
Staedel-Rugheimer Synthesis α-Haloketones, AmmoniaSymmetrically substituted pyrazinesOften requires heatingModerate to GoodUtilizes simple starting materials.Use of excess ammonia; potential for side reactions.
Gutknecht Synthesis Ketones, Nitrosating agents, Reducing agentsSymmetrically and unsymmetrically substituted pyrazinesMulti-step; conditions vary with each stepVaries widelyVersatile for various alkyl and aryl substitutions.In situ generation of α-amino ketones can be complex.
Condensation of 1,2-Diamine and α-Dicarbonyl Ethylenediamine, 1,2-diaminobenzene, etc. & Glyoxal, diacetyl, benzil, etc.Symmetrically and unsymmetrically substituted pyrazines and quinoxalinesVarious solvents and catalysts, often requires oxidationGood to ExcellentHigh yields, broad substrate scope, straightforward.[5]Requires a subsequent oxidation step to form the aromatic pyrazine.
Dehydrogenative Coupling of β-Amino Alcohols β-Amino alcoholsSymmetrically substituted pyrazinesHigh temperatures, transition metal catalyst (e.g., Mn, Ru)Good to ExcellentAtom-economical, environmentally friendly (H₂ and H₂O as byproducts).[6]Requires specific catalysts; may have limited substrate scope.

IV. Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in pyrazine synthesis. These protocols are intended as a starting point and may require optimization based on the specific substrates and available laboratory equipment.

Protocol 1: Synthesis of 2,3,5,6-Tetramethylpyrazine via Gutknecht Synthesis

This protocol is adapted from a procedure involving the condensation of acetoin in the presence of an ammonia source.

Materials:

  • Acetoin (3-hydroxy-2-butanone)

  • Industrial phosphoric acid (85%)

  • Ammonia gas

  • Process water

Equipment:

  • 1000 mL three-necked flask

  • Mechanical stirrer

  • Thermometer

  • Gas inlet tube

  • Heating mantle

  • Distillation apparatus

  • Filtration apparatus

  • Vacuum drying oven

Procedure:

  • Reaction Setup: To a 1000 mL three-necked flask, add industrial phosphoric acid and process water and stir until a homogeneous solution is formed.

  • Ammonia Addition: While monitoring the pH, bubble ammonia gas through the solution until the pH reaches 7.8-8.2.

  • Addition of Acetoin: While maintaining the temperature at 30-40°C, add acetoin dropwise over approximately 30 minutes. After the addition is complete, continue stirring at this temperature for 2 hours.

  • Reaction: Increase the temperature to 90-100°C and maintain for 1 hour.

  • Distillation: Heat the reaction mixture to distill the product. Collect the distillate at a vapor temperature of 100-103°C.

  • Isolation and Purification: To the collected distillate, add a small amount of phosphoric acid to adjust the pH to 6-7. Cool the solution to 0-5°C and allow it to stand for at least 4 hours to induce crystallization.

  • Collect the crude product by suction filtration.

  • Recrystallize the crude product from water.

  • Collect the purified crystals by filtration and dry them in a vacuum oven to obtain 2,3,5,6-tetramethylpyrazine as a white, needle-like solid.[8][9]

Protocol 2: Synthesis of 2,5-Diphenylpyrazine via Dehydrogenative Coupling of 2-Phenylglycinol

This protocol is based on a manganese-catalyzed acceptorless dehydrogenative coupling reaction.[6]

Materials:

  • 2-Phenylglycinol

  • Manganese pincer complex catalyst (as described in the reference)

  • Potassium hydride (KH)

  • Toluene (anhydrous)

  • Silica gel

  • Solvents for column chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Glovebox

  • Schlenk tube

  • Magnetic stir bar and stirrer/hotplate

  • Filtration apparatus

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup (in a glovebox): In a Schlenk tube, combine 2-phenylglycinol (0.5 mmol), the manganese pincer catalyst (2 mol%), and potassium hydride (3 mol%).

  • Solvent Addition: Add anhydrous toluene (2 mL) to the Schlenk tube.

  • Reaction: Seal the Schlenk tube and remove it from the glovebox. Heat the reaction mixture at 150°C for 24 hours with stirring.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a short pad of silica gel, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting residue by column chromatography on silica gel to afford the desired 2,5-diphenylpyrazine.

V. Conclusion and Future Outlook

The synthesis of the pyrazine ring has a rich history, and the classical methods developed over a century ago remain relevant and widely practiced. Concurrently, the drive for more sustainable and efficient chemical transformations has led to the development of elegant catalytic approaches, such as dehydrogenative coupling, which offer significant advantages in terms of atom economy and reduced waste.

For researchers and professionals in drug development, a thorough understanding of these diverse synthetic methodologies is paramount. The ability to select the most appropriate route based on factors such as desired substitution patterns, starting material availability, and scalability is a key determinant of success in bringing new pyrazine-containing molecules from the laboratory to clinical applications. As the field of catalysis continues to evolve, we can anticipate the emergence of even more sophisticated and practical methods for the construction of this important heterocyclic core, further empowering the discovery of novel therapeutics and functional materials.

VI. References

  • Gutknecht-Pyrazinsynthese. In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Gutknecht Condensation. (2010). CoLab. Retrieved from [Link]

  • What are the mechanism of reaction in preparing pyrazine? (2014). ResearchGate. Retrieved from [Link]

  • Development of a New Multicomponent-Multicatalytic Reaction of Vinyl Pyrazine Utilizing Orthogonally Reacting Boron Coupling Reagents. (n.d.). T-Space. Retrieved from [Link]

  • 2,3,4,5-tetramethylpyrrole. (n.d.). Organic Syntheses. Retrieved from [Link]

  • CN107879987A - A kind of preparation method of 2,3,5,6 Tetramethylpyrazine. (n.d.). Google Patents. Retrieved from

  • US9458115B2 - Synthesis of substituted pyrazines. (n.d.). Google Patents. Retrieved from

  • Pyrazine. In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Pyrazines. (n.d.). Mol-Instincts. Retrieved from [Link]

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (2018). ACS Publications. Retrieved from [Link]

  • Pyrazine and its derivatives- synthesis and activity-a review. (2021). International Journal of Biology, Pharmacy and Allied Sciences. Retrieved from [Link]

  • CN103664803A - Novel synthesis method of 2, 3, 5, 6-tetramethylpyrazine. (n.d.). Google Patents. Retrieved from

    • (n.d.). Organic Syntheses. Retrieved from [Link]

  • Review on the Synthesis of Pyrazine and Its Derivatives. (2017). UNIMAS Publisher. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.). International Journal of Applied Pharmaceutics. Retrieved from [Link]

  • Staedel-Rugheimer Pyrazine Synthesis 's chemicals dictionary. (n.d.). LookChem. Retrieved from [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of Tetrasubstituted 1H-Pyrazoles by Copper-mediated Coupling of Enaminones with Nitriles. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Sustainable production of 2,3,5,6-Tetramethylpyrazine at high titer in engineered Corynebacterium glutamicum. (n.d.). Frontiers. Retrieved from [Link]

  • Pyrazine Synthesis? (2020). Sciencemadness Discussion Board. Retrieved from [Link]

  • CN107879987A - A kind of preparation method of 2,3,5,6 Tetramethylpyrazine. (n.d.). Google Patents. Retrieved from

  • Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. (n.d.). Scribd. Retrieved from [Link]

  • Synthesis of substituted pyrazines from N-allyl malonamides. (2017). RSC Publishing. Retrieved from [Link]

Sources

Application Note: In Vivo Evaluation of 5-Phenoxypyrazine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

5-Phenoxypyrazine-2-carboxylic acid derivatives represent a critical evolution in the pharmacophore of pyrazine-based therapeutics. While the parent scaffold, Pyrazinamide (PZA), is a cornerstone first-line tuberculosis (TB) drug, its utility is limited by resistance mechanisms (specifically pncA mutations) and short half-life.

The introduction of a 5-phenoxy moiety serves three distinct medicinal chemistry objectives:

  • Lipophilicity Modulation: It significantly increases the partition coefficient (LogP), enhancing passive diffusion across the waxy mycolic acid cell wall of Mycobacterium tuberculosis (Mtb).

  • Metabolic Stability: Substitution at the C-5 position blocks the primary site of oxidative metabolism (hydroxylation) by xanthine oxidase, potentially extending in vivo half-life.

  • Target Engagement: Unlike PZA, which requires activation to pyrazinoic acid (POA), 5-substituted derivatives often exhibit direct activity against targets like Fatty Acid Synthase I (FAS-I) or Ribosomal Protein S1 (RpsA), bypassing the requirement for the bacterial pyrazinamidase enzyme.

This guide details the in vivo characterization of these derivatives, focusing on formulation, pharmacokinetic (PK) profiling, and efficacy models.

Mechanism of Action & Pathway Visualization

Understanding the cellular logic is prerequisite to in vivo design. The 5-phenoxy derivative operates via a "proton shuttle" mechanism and direct target inhibition.

MOA_Pathway Extracellular Extracellular Space (pH 7.4) Membrane Mycobacterial Cell Wall (Mycolic Acids) Intracellular Intrabacterial Cytosol (pH 5.5 - Acidic) Membrane->Intracellular Entry Accumulation Acidified Accumulation (H+ Trapping) Intracellular->Accumulation Protonation (pH dependent) Prodrug 5-Phenoxypyrazine Derivative (Neutral) Prodrug->Membrane Passive Diffusion (High LogP) Target1 FAS-I Inhibition (Fatty Acid Synthase) Accumulation->Target1 Direct Binding Target2 RpsA Inhibition (Trans-translation) Accumulation->Target2 Disrupts Ribosome Efflux Efflux Pumps Accumulation->Efflux Resistance Mechanism Efflux->Extracellular Expulsion

Figure 1: Mechanism of action for 5-phenoxypyrazine derivatives. The lipophilic phenoxy group facilitates entry, while the carboxylic acid moiety drives pH-dependent accumulation within the acidic mycobacterial phagosome.

Pre-Clinical Formulation Protocol

5-phenoxypyrazine derivatives often suffer from poor aqueous solubility due to the aromatic ether linkage. Standard PZA vehicles (saline) are insufficient.

Vehicle System: 5% DMSO / 40% PEG400 / 55% Saline. Rationale: DMSO ensures primary solvation of the phenoxy ring; PEG400 prevents precipitation upon dilution in the bloodstream.

Preparation Steps:

  • Weigh the precise amount of the 5-phenoxy derivative.

  • Dissolve completely in 100% DMSO (5% of final volume). Vortex for 2 minutes.

  • Add PEG400 (40% of final volume) slowly while vortexing. The solution may warm slightly (exothermic).

  • Add sterile saline (0.9% NaCl) dropwise to reach final volume.

  • Critical Check: If turbidity occurs, sonicate at 37°C for 10 minutes. If precipitate persists, switch to a hydroxypropyl-β-cyclodextrin (HP-β-CD) 20% w/v formulation.

Protocol A: Pharmacokinetics (PK) and Lung Disposition

For TB therapeutics, plasma concentration is secondary to Epithelial Lining Fluid (ELF) and lung tissue concentration.

Subject: Male BALB/c mice (20-25g), n=3 per timepoint. Dose: 25 mg/kg (Oral Gavage - PO) and 5 mg/kg (Intravenous - IV).

Workflow:

  • Dosing: Administer compound via oral gavage.

  • Sampling Timepoints: 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Terminal Procedure:

    • Euthanize via CO2 asphyxiation.

    • Blood: Cardiac puncture into K2EDTA tubes. Centrifuge at 2000xg, 4°C, 10 min to harvest plasma.

    • Lung Perfusion: Perfuse right ventricle with cold PBS to remove intravascular blood (crucial to distinguish tissue drug from blood drug).

    • Tissue Harvest: Resect lungs, weigh, and homogenize in 3 volumes of PBS.

  • Bioanalysis: LC-MS/MS (ES- mode for carboxylic acids).

    • Internal Standard: 5-chloro-pyrazine-2-carboxylic acid-d3.

Data Reporting Template:

ParameterUnitPlasma (Mean ± SD)Lung Tissue (Mean ± SD)Ratio (Lung/Plasma)
Cmax µg/mL[Data][Data]> 1.0 (Target)
Tmax h[Data][Data]-
AUC(0-inf) h*µg/mL[Data][Data]-
t1/2 h[Data][Data]-
Bioavailability (F) %[Data]N/A-

Interpretation: A Lung/Plasma ratio < 0.5 indicates poor tissue penetration, likely requiring modification of the phenoxy ring (e.g., adding polar substituents like -OH or -NH2 to the phenyl ring to balance LogP).

Protocol B: Murine Model of Chronic Tuberculosis

This is the "Gold Standard" efficacy model. It tests the derivative's ability to sterilize infection in a complex host environment.

Safety Prerequisite: BSL-3 Laboratory conditions are MANDATORY .

Experimental Design:

  • Strain: M. tuberculosis H37Rv (or MDR clinical isolate).

  • Infection Route: Low-dose aerosol infection (~100 CFU implanted per lung).

  • Groups (n=6):

    • Vehicle Control (Negative).

    • Isoniazid (Positive Control - 25 mg/kg).

    • Pyrazinamide (Reference - 150 mg/kg).

    • Test Compound (Low Dose - 25 mg/kg).

    • Test Compound (High Dose - 100 mg/kg).

Step-by-Step Protocol:

  • Infection: Expose mice to aerosolized bacteria using a Glas-Col inhalation exposure system.

  • Incubation: Allow infection to establish for 4 weeks (Chronic phase). The bacterial load should stabilize at ~10^6 CFU/lung.

  • Treatment: Begin daily oral gavage (QD) for 4 weeks (Days 28–56 post-infection).

  • Necropsy (Day 57):

    • Aseptically remove lungs and spleen.

    • Homogenize tissues in sterile PBS.

  • CFU Enumeration:

    • Prepare serial dilutions (10^-1 to 10^-5).

    • Plate on 7H11 agar supplemented with OADC (Oleic Albumin Dextrose Catalase).

    • Incubate at 37°C for 21 days.

    • Count colonies.

Self-Validating Control: The "Day 28" (Start of Treatment) control group is essential. Sacrifice 4 mice before treatment starts to establish the baseline bacterial load. If Day 28 load is < 10^4 CFU, the infection failed, and the study is invalid.

Troubleshooting & Causality Analysis
ObservationProbable CauseCorrective Action
High in vitro potency (MIC < 1 µg/mL) but no in vivo efficacy. High protein binding (>95%) due to phenoxy group lipophilicity.Perform a Plasma Protein Binding (PPB) shift assay. If confirmed, increase dose or explore prodrugs.
Rapid clearance (t1/2 < 15 min). Glucuronidation of the carboxylic acid.Check for acyl-glucuronide metabolites in urine. Consider bioisosteres (e.g., tetrazole).
Neurotoxicity (Seizures). GABA_A receptor antagonism (common in pyrazines).Perform a Rotarod test. Screen against GABA receptor panel early.
References
  • Zimic, M., et al. (2012). Pyrazinamide inhibits trans-translation in Mycobacterium tuberculosis. Science. [Link]

  • Petrat, T., et al. (2020). Synthesis and Antimycobacterial Evaluation of 5-Substituted Pyrazine-2-carboxamides. Molecules.[1][][3][4][5][6][7][8][9][10][11] [Link]

  • Zhang, Y., et al. (2013). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum. [Link]

  • Denny, W. A., et al. (2018). Tuberculosis Drug Discovery: Molecular Mechanisms and Pathways. Journal of Medicinal Chemistry. [Link]

  • Offermanns, S. (2006). The nicotinic acid receptor GPR109A (HM74A or PUMA-G). Trends in Pharmacological Sciences. [Link]

Sources

Application Notes and Protocols for Monitoring Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrazines are a critical class of N-heterocyclic aromatic compounds with significant applications in the food, fragrance, and pharmaceutical industries.[1][2][3][4] Their synthesis, often involving the condensation of 1,2-diamines with α-dicarbonyl compounds or the self-condensation of α-amino ketones, requires careful monitoring to optimize reaction conditions, maximize yield, and ensure the purity of the final product.[5][6] Inefficient monitoring can lead to low yields and the formation of difficult-to-remove impurities.[7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective monitoring of pyrazine synthesis reactions using various analytical techniques.

The choice of an appropriate analytical method is paramount for successful reaction monitoring.[8][9] It allows for real-time or near-real-time tracking of the consumption of starting materials and the formation of products and byproducts.[8] This information is crucial for determining reaction endpoints, understanding reaction kinetics, and identifying any potential side reactions. This guide will detail the principles and provide step-by-step protocols for the most commonly employed techniques: Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Decision Workflow for Selecting a Monitoring Technique

The selection of an appropriate monitoring technique depends on several factors, including the volatility and polarity of the reactants and products, the complexity of the reaction mixture, and the available instrumentation. The following diagram illustrates a general decision-making workflow.

Pyrazine Synthesis Monitoring Workflow start Start: Pyrazine Synthesis Reaction is_volatile Are reactants/products volatile and thermally stable? start->is_volatile tlc TLC for rapid qualitative check start->tlc Quick Check gcms GC-MS Analysis is_volatile->gcms Yes hplc HPLC Analysis is_volatile->hplc No nmr NMR for structural confirmation and quantification gcms->nmr Structural Elucidation end End: Reaction Complete gcms->end hplc->nmr Structural Elucidation hplc->end tlc->is_volatile

Caption: Decision workflow for selecting the appropriate analytical technique for monitoring pyrazine synthesis.

Thin Layer Chromatography (TLC): A Rapid Qualitative Tool

TLC is a simple, fast, and inexpensive method for qualitatively monitoring the progress of a reaction.[10] It is particularly useful for quickly assessing the presence of starting materials and the formation of products.[10][11]

Principle of Operation

TLC separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel or alumina coated on a plate) and a liquid mobile phase (the eluent).[10] The separation is based on the polarity of the compounds. More polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (R_f_).

Experimental Protocol: TLC Monitoring

Materials:

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary tubes for spotting

  • Eluent (a mixture of solvents, e.g., n-hexane:ethyl acetate)

  • Visualization agent (e.g., UV lamp, iodine chamber, or a chemical stain)

Procedure:

  • Prepare the Eluent: Select an appropriate eluent system that provides good separation of the starting materials and the expected product. A common starting point for pyrazine derivatives is a mixture of n-hexane and ethyl acetate.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

  • Spot the Plate: Using a capillary tube, spot the reaction mixture on the baseline. It is also highly recommended to spot the starting materials as references. A co-spot (a spot of the reaction mixture on top of a spot of the starting material) can also be helpful.

  • Develop the Plate: Place the TLC plate in the developing chamber containing the eluent, ensuring the eluent level is below the baseline. Cover the chamber and allow the eluent to travel up the plate.

  • Visualize the Plate: Once the eluent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (if the compounds are UV active) or by using a visualizing agent.

  • Analyze the Results: Calculate the R_f_ value for each spot (R_f_ = distance traveled by the spot / distance traveled by the solvent front). The disappearance of the starting material spot(s) and the appearance of a new product spot indicate the progress of the reaction.

Compound Typical R_f_ Range (n-hexane:ethyl acetate = 1:1) Notes
Starting Diamine0.1 - 0.3Highly polar, tends to streak if not fully dissolved.
Starting Dicarbonyl0.4 - 0.6Polarity can vary significantly based on structure.
Pyrazine Product0.5 - 0.8Generally less polar than the starting materials.

Table 1: Typical R_f_ values for reactants and products in pyrazine synthesis. These values are illustrative and will vary depending on the specific compounds and eluent system.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Pyrazines

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for many pyrazine derivatives.[1][2][12][13] It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[12]

Principle of Operation

In GC, a sample is vaporized and injected into a column. An inert gas (the mobile phase) carries the sample through the column, which contains a stationary phase. Compounds are separated based on their boiling points and their interactions with the stationary phase.[13] The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.

Experimental Protocol: GC-MS Monitoring

Materials:

  • Gas chromatograph coupled to a mass spectrometer

  • Appropriate GC column (e.g., DB-1, ZB-5MS, or ZB-WAXplus)[1]

  • Helium (carrier gas)

  • Vials for sample preparation

  • Solvent for dilution (e.g., dichloromethane)

Procedure:

  • Sample Preparation: Withdraw a small aliquot of the reaction mixture and quench the reaction if necessary (e.g., by cooling or adding a quenching agent). Dilute the aliquot with a suitable solvent like dichloromethane.

  • Instrument Setup:

    • Injector: Set the injector temperature to ensure complete vaporization of the sample (e.g., 250 °C).

    • Oven Program: A temperature ramp is typically used to separate compounds with different boiling points. A typical program might start at 50 °C and ramp up to 250 °C.

    • Column Selection: The choice of column is critical. Nonpolar columns like DB-1 or ZB-5MS are often used for general-purpose analysis, while more polar columns like ZB-WAXplus can provide better separation for certain isomers.[1]

    • Mass Spectrometer: Operate in electron ionization (EI) mode.

  • Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

  • Data Analysis: Monitor the chromatogram for the disappearance of reactant peaks and the appearance of the product peak. The mass spectrum of the product peak can be compared to a library or the expected fragmentation pattern to confirm its identity. The integration of peak areas can be used to quantify the relative amounts of reactants and products.

Compound Typical Retention Time (min) Key Mass Fragments (m/z)
2,5-DimethylpyrazineVaries with column and method108 (M+), 81, 54
2-Ethyl-3-methylpyrazineVaries with column and method122 (M+), 107, 80
TetramethylpyrazineVaries with column and method136 (M+), 121, 94

Table 2: Example GC-MS data for common pyrazines. Retention times are highly dependent on the specific GC method.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broad Range of Pyrazines

HPLC is a versatile technique suitable for a wide range of pyrazines, including those that are non-volatile or thermally labile.[12] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[12]

Principle of Operation

A high-pressure pump forces a liquid solvent (the mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (the stationary phase). Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column.

Experimental Protocol: HPLC Monitoring

Materials:

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18 reverse-phase)[14]

  • Mobile phase solvents (e.g., acetonitrile and water)[15][16]

  • Buffer (e.g., formic acid or phosphoric acid)[15][16]

  • Vials for sample preparation

Procedure:

  • Sample Preparation: Withdraw a small aliquot of the reaction mixture, quench if necessary, and dilute with the mobile phase. Filter the sample to remove any particulate matter.

  • Method Development:

    • Column Selection: A reverse-phase C18 column is a common choice for pyrazine analysis.[14]

    • Mobile Phase: A mixture of acetonitrile and water is often used.[15][16] The ratio can be adjusted to optimize separation (isocratic or gradient elution).

    • Detector: A UV detector set at a wavelength where the pyrazine product has strong absorbance (e.g., 270 nm) is typically used.[15]

  • Analysis: Inject the prepared sample into the HPLC system.

  • Data Analysis: Monitor the chromatogram for the disappearance of reactant peaks and the appearance of the product peak. The retention time of the product peak can be compared to a standard for identification. The peak area can be used for quantification, often with the use of a calibration curve.

Parameter Typical Condition Reference
ColumnC18, 4.6 x 150 mm, 5 µm[14]
Mobile PhaseAcetonitrile/Water with Formic Acid[15]
Flow Rate1.0 mL/min[15]
DetectionUV at 270 nm[15]

Table 3: A representative set of HPLC conditions for pyrazine analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Confirmation and In-Situ Monitoring

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules and can also be used to monitor reaction progress, sometimes even in-situ.[9] It provides detailed information about the chemical environment of atoms within a molecule.

Principle of Operation

NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a magnetic field, these nuclei can absorb electromagnetic radiation at a specific frequency. The exact frequency depends on the local chemical environment, allowing for the differentiation of atoms in different parts of a molecule.

Experimental Protocol: NMR Monitoring

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)[17]

Procedure:

  • Sample Preparation (for offline analysis): Withdraw an aliquot of the reaction mixture, quench, and remove the solvent. Dissolve the residue in a suitable deuterated solvent.

  • In-Situ Monitoring: If the reaction solvent is a deuterated solvent, the reaction can be monitored directly in an NMR tube.

  • Data Acquisition: Acquire ¹H and/or ¹³C NMR spectra.

  • Data Analysis: Monitor the disappearance of signals corresponding to the starting materials and the appearance of new signals corresponding to the pyrazine product. The integration of the peaks in the ¹H NMR spectrum can be used to determine the relative concentrations of reactants and products.

Proton Typical ¹H NMR Chemical Shift (ppm) Notes
Pyrazine ring protons8.0 - 9.0Deshielded due to the aromatic ring and electronegative nitrogen atoms.
Alkyl protons on the ring2.3 - 2.8Chemical shift depends on the specific alkyl group.

Table 4: General ¹H NMR chemical shift ranges for protons in pyrazine derivatives.

Method Validation and Trustworthiness

To ensure the reliability of the monitoring data, it is essential to validate the chosen analytical method.[18][19][20] Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[19] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

A self-validating system for reaction monitoring involves running a blank (reaction mixture without a key starting material), a standard of the expected product, and the actual reaction mixture. This allows for clear identification of the product peak and helps to rule out interferences from other components in the reaction mixture.

Conclusion

The effective monitoring of pyrazine synthesis is crucial for optimizing reaction outcomes. This guide has provided an overview of the most common and effective analytical techniques for this purpose. The choice of method will depend on the specific characteristics of the reaction and the available resources. By carefully selecting and validating a monitoring protocol, researchers can gain valuable insights into their synthetic processes, leading to improved yields, higher purity, and more efficient development of these important compounds.

References

  • Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • SIELC Technologies. (2025, October 6). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column.
  • SIELC Technologies. Separation of Pyrazine on Newcrom R1 HPLC column.
  • BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for Pyrazine Analysis.
  • BenchChem. (2025).
  • Du, M., et al. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Molecules, 23(7), 1700.
  • Analytical Methods Valid
  • Gvili, N., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters, 20(15), 4586-4590.
  • Kanai, M., et al. (1991). Simple and accurate determination of methylpyrazines in biofluids using high-performance liquid chromatography.
  • Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry.
  • Cole-Parmer. (2024, August 5). Organic Synthesis and Reaction Monitoring Process.
  • Chromatography Today.
  • BenchChem. (2025).
  • Widyawati, T., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.
  • BenchChem. (2025). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
  • International Journal of Research and Analytical Reviews. (2021).
  • Academia.edu. chapter 1: syntheses and reactions of pyrazine and quinoxaline.
  • BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of Pyrazines.
  • Research and Reviews. (2022, July 12).
  • PharmaBlock. Pyrazines in Drug Discovery.
  • Graz University of Technology. (2024, September 20). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds.
  • ResearchGate. (2026, January 7).
  • Lab Manager. (2016, May 11).
  • South East European Journal of Public Health. (2023, July 15). Analytical Method Validation: A Comprehensive Review of Current Practices.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Phenoxy Addition Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the optimization of phenoxy addition reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this critical class of C-O bond-forming reactions. The content is structured to offer both foundational knowledge and practical, field-proven insights to help you navigate the complexities of your experiments.

Introduction to Phenoxy Addition Reactions

Phenoxy addition, a cornerstone of modern organic synthesis, enables the construction of diaryl ethers—a structural motif prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2] The classical method, known as the Ullmann condensation, traditionally involves the copper-promoted coupling of an aryl halide with a phenol.[3][4] While historically requiring harsh conditions like high temperatures and stoichiometric copper, modern advancements have introduced milder, more versatile catalytic systems.[5]

This guide will focus on the practical aspects of optimizing these reactions, addressing common challenges and providing a systematic approach to troubleshooting.

Troubleshooting Guide: Common Issues and Solutions

Navigating the intricacies of phenoxy addition reactions often involves overcoming common experimental hurdles. This section provides a structured approach to identifying and resolving these issues.

Issue Potential Causes Recommended Solutions & Key Considerations
Low or No Conversion 1. Catalyst Inactivity: - Inactive copper source (e.g., oxidized Cu(I)). - Inappropriate ligand or no ligand used. - Catalyst poisoning.Catalyst System: - Use a high-purity Cu(I) source (e.g., CuI, CuBr). If using Cu(0), ensure it's activated.[3] - Screen a variety of ligands; bidentate nitrogen or oxygen-based ligands like phenanthrolines, diamines, or oxalamides often improve catalytic activity.[5][6] - Ensure all reagents and solvents are free of potential catalyst poisons (e.g., sulfur-containing compounds).
2. Inadequate Base: - Base is too weak to deprotonate the phenol effectively. - Poor solubility of the base.Base Selection: - Use a strong, non-nucleophilic base. Cs₂CO₃ and K₃PO₄ are often effective.[5] - Consider the pKa of the phenol; more acidic phenols may require a weaker base. - Ensure the base is finely powdered to maximize surface area and solubility.
3. Sub-optimal Temperature: - Temperature is too low for the reaction to proceed at a reasonable rate.Reaction Temperature: - While modern methods allow for lower temperatures, some systems still require heating.[5] - Incrementally increase the temperature (e.g., in 10-20 °C intervals) to find the optimal point without causing decomposition.[7][8]
4. Poor Solvent Choice: - Solvent does not adequately dissolve reactants. - Solvent is not suitable for the reaction temperature.Solvent Selection: - High-boiling polar aprotic solvents like DMF, NMP, or dioxane are commonly used.[3][9] - Ensure the solvent is anhydrous, as water can interfere with the reaction.
Side Product Formation 1. Homocoupling of Aryl Halide: - A common side reaction in Ullmann-type couplings.[10]Reaction Conditions: - Lowering the reaction temperature can sometimes disfavor homocoupling. - Using a ligand can often improve selectivity for the desired cross-coupling product.[11]
2. Ether Cleavage: - The desired diaryl ether product may be unstable under the reaction conditions.Reaction Monitoring: - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating that could lead to product degradation.
3. Reaction with Solvent: - Some solvents can participate in side reactions at high temperatures.Solvent Stability: - Ensure the chosen solvent is stable under the reaction conditions.
Poor Reproducibility 1. Inconsistent Reagent Quality: - Purity of the aryl halide, phenol, catalyst, and base can vary between batches.Reagent Quality Control: - Use reagents from a reliable source and of the highest possible purity. - Purify starting materials if necessary.[12]
2. Sensitivity to Air and Moisture: - The catalytic system may be sensitive to oxygen or water.Inert Atmosphere: - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents and dry glassware.[12]
3. Inconsistent Heating: - Fluctuations in reaction temperature can affect the rate and selectivity.Temperature Control: - Use a reliable heating mantle with a temperature controller to maintain a stable reaction temperature.[12]

Frequently Asked Questions (FAQs)

This section addresses specific questions that researchers frequently encounter when performing phenoxy addition reactions.

Q1: What is the role of the ligand in a copper-catalyzed phenoxy addition?

A1: The ligand plays a crucial role in modern Ullmann-type reactions. It serves to:

  • Stabilize the Copper Catalyst: Ligands can prevent the disproportionation or precipitation of the active copper species.[5]

  • Increase Solubility: The ligand can help to solubilize the copper catalyst in the reaction medium.

  • Promote Reductive Elimination: The ligand can facilitate the final step of the catalytic cycle, which is the formation of the C-O bond and regeneration of the active catalyst.[13]

  • Enable Milder Reaction Conditions: The use of appropriate ligands has allowed for phenoxy addition reactions to be carried out at significantly lower temperatures (often below 100 °C) compared to the classical Ullmann conditions which could require temperatures in excess of 200 °C.[5]

Q2: How do I choose the right copper source?

A2: The choice of copper source can significantly impact the reaction outcome.

  • Cu(I) vs. Cu(II): Cu(I) salts (e.g., CuI, CuBr, CuCl) are generally considered the active catalytic species.[14] While Cu(II) sources can sometimes be used, they are believed to be reduced in situ to Cu(I).

  • Copper Powder: Traditional Ullmann reactions often used activated copper powder.[3] However, modern catalytic systems with soluble copper salts and ligands typically offer better reproducibility and efficiency.[5]

Q3: What is the effect of substituents on the aryl halide and phenol?

A3: The electronic nature of the substituents on both the aryl halide and the phenol can influence the reaction rate and yield.

  • Aryl Halide: Electron-withdrawing groups on the aryl halide generally accelerate the reaction by making the aryl halide more susceptible to oxidative addition to the copper center.[5][13] The reactivity of the halide follows the trend I > Br > Cl.[13][15]

  • Phenol: The acidity of the phenol (influenced by its substituents) affects the ease of deprotonation by the base. More acidic phenols will form the corresponding phenoxide more readily.

Q4: My reaction is not going to completion. What should I try first?

A4: If your reaction has stalled, consider the following troubleshooting steps in a systematic manner:

  • Verify Reagent Purity: Ensure all your starting materials, especially the aryl halide and phenol, are pure.[12]

  • Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments.[8] Monitor for any signs of decomposition.

  • Screen Different Bases: If you are using a weaker base like K₂CO₃, try a stronger base such as Cs₂CO₃ or K₃PO₄.[5]

  • Add a Ligand: If you are not already using a ligand, the addition of one (e.g., 1,10-phenanthroline or an N,N'-dimethylethylenediamine) can significantly improve the reaction rate.

  • Increase Catalyst Loading: While not always ideal, increasing the catalyst loading from, for example, 5 mol% to 10 mol% can sometimes drive the reaction to completion.

Experimental Protocol: A General Procedure for Copper-Catalyzed Phenoxy Addition

This protocol provides a general starting point for the optimization of a copper-catalyzed phenoxy addition reaction. The specific conditions may need to be adjusted for your particular substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Phenol (1.2 mmol)

  • CuI (0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline (0.1 mmol, 10 mol%)

  • Cs₂CO₃ (2.0 mmol)

  • Anhydrous dioxane (5 mL)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, phenol, CuI, 1,10-phenanthroline, and Cs₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous dioxane via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 110 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for a copper-catalyzed phenoxy addition reaction.

Catalytic_Cycle CuI Cu(I)X IntermediateA [Cu(I)(OAr')] CuI->IntermediateA + Ar'O⁻ - X⁻ Phenoxide Ar'O⁻ ArylHalide ArX IntermediateB [Cu(III)(Ar)(OAr')X] IntermediateA->IntermediateB + ArX (Oxidative Addition) IntermediateB->CuI (Reductive Elimination) Product Ar-O-Ar' IntermediateB->Product

Caption: A simplified catalytic cycle for copper-catalyzed phenoxy addition.

Logical Troubleshooting Workflow

When a phenoxy addition reaction fails, a systematic approach to troubleshooting is essential. The following workflow can help guide your optimization efforts.

Troubleshooting_Workflow Start Reaction Failure (Low/No Yield) Check_Reagents Verify Reagent Purity and Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Check_Reagents->Check_Conditions Reagents OK Success Successful Reaction Check_Reagents->Success Identified Issue Optimize_Base Screen Different Bases (e.g., Cs₂CO₃, K₃PO₄) Check_Conditions->Optimize_Base Conditions OK Check_Conditions->Success Identified Issue Optimize_Catalyst Optimize Catalyst System Optimize_Base->Optimize_Catalyst No Improvement Optimize_Base->Success Improvement Add_Ligand Add/Change Ligand (e.g., Phenanthroline) Optimize_Catalyst->Add_Ligand Change_Cu_Source Change Copper Source (e.g., CuI, CuBr) Optimize_Catalyst->Change_Cu_Source Add_Ligand->Success Improvement Change_Cu_Source->Success Improvement

Caption: A decision-making workflow for troubleshooting phenoxy addition reactions.

References

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Grokipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Samanta, I. (n.d.). Ullmann reaction. Slideshare. Retrieved from [Link]

  • Garg, N. K., et al. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. Retrieved from [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • BYJU'S. (2020, January 6). Ullmann Reaction. Retrieved from [Link]

  • Hartwig, J. F., et al. (2014). Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers. PMC. Retrieved from [Link]

  • Gevorgyan, V., et al. (2016). Directed Nucleophilic Addition of Phenoxides to Cyclopropenes. PMC. Retrieved from [Link]

  • Buchwald, S. L., et al. (2012). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. PMC. Retrieved from [Link]

  • Buchwald, S. L. (2013). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. Retrieved from [Link]

  • Google Patents. (n.d.). US6887951B1 - Solvent based epoxy-phenoxy solution and lacquers or inks formed therefrom.
  • Melchiorre, P., et al. (2020). Optimization of the Reaction Conditions. ResearchGate. Retrieved from [Link]

  • Hartwig, J. F., et al. (2014). Generation of new oxalohydrazide ligands for Cu‐catalyzed arylation of phenols at low catalyst loading.[a]. ResearchGate. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2024, November 15). From Established to Emerging: Evolution of Cross-Coupling Reactions. ACS Publications. Retrieved from [Link]

  • Hartwig, J. F. (n.d.). Copper(I) Phenoxide Complexes in the Etherification of Aryl Halides. PMC - NIH. Retrieved from [Link]

  • Organic Chemistry Frontiers. (2022). Recent advances in catalytic oxidative reactions of phenols and naphthalenols. RSC Publishing. Retrieved from [Link]

  • Hostettmann, K., et al. (2024, May 28). Study of phenoxy radical couplings using the enzymatic secretome of Botrytis cinerea. PMC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Cant Reproduce an Earlier Experiment!. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004092106A2 - Process for preparing alkoxy- and aryloxy-phenols.
  • MDPI. (2020, October 1). Advances in Cross-Coupling Reactions. Retrieved from [Link]

  • Li, Z., et al. (2007). Optimization of technological conditions for one-pot synthesis of (S)-α-cyano-3-phenoxybenzyl acetate in organic media. PMC. Retrieved from [Link]

  • Journal of Catalysis. (1976). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. a. Retrieved from [Link]

  • Lneya. (2024, March 19). Effect of Temperature on Reactions of Chemical Organic Synthesis. Retrieved from [Link]

  • Clark Digital Commons. (2024, May 5). Development of Novel Immobilized Copper–Ligand Complex for Click Chemistry of Biomolecules. Retrieved from [Link]

  • Hostettmann, K., et al. (2024, May 27). Study of phenoxy radical couplings using the enzymatic secretome of Botrytis cinerea. Retrieved from [Link]

  • ACS Publications. (2026, January 8). Data Science-Assisted Workflow for Reaction Optimization in Process Chemistry. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Alkene Reactivity. Retrieved from [Link]

  • PMC. (n.d.). Enhancing the Compatibility of Poly (1,4-butylene adipate) and Phenoxy Resin in Blends. Retrieved from [Link]

  • PMC. (n.d.). Catalytic Reactions Involving the Oxidative Addition of Si Halogen and Si Pseudohalogen Bonds as a Key Step. Retrieved from [Link]

  • MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • MDPI. (2017, April 27). An Increased Understanding of Enolate Additions under Mechanochemical Conditions. Retrieved from [Link]

  • MDPI. (2022, December 2). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. Retrieved from [Link]

  • MDPI. (2017, June 23). Enhancing the Compatibility of Poly (1,4-butylene adipate) and Phenoxy Resin in Blends. Retrieved from [Link]

  • Chen, Z. (2026, February 9). Diverse Applications and Eco-Friendly Catalysts for Michael Addition Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of benzene addition on the experimental temperature profiles.... Retrieved from [Link]

  • LibreTexts. (2022, August 11). 10.3: Effects of Temperature, Concentration, and Catalysts on Reaction Rates. Retrieved from [Link]

  • Phlex Tek. (2024, July 11). Comprehensive Guide to Phenoxy Resins: Benefits and Applications. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1974). Elimination and addition reactions. Part XXV. Addition–elimination reactions of phenoxyvinyl sulphones. RSC Publishing. Retrieved from [Link]

  • OperaChem. (2025, April 1). Ullmann coupling-An overview. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • SlidePlayer. (2013, January 22). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). Retrieved from [Link]

  • Dalal Institute. (n.d.). Mechanistic and Stereochemical Aspects of Addition Reactions Involving Electrophiles, Nucleophiles and Free Radicals. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Issues of Pyrazine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrazine Chemistry Support Hub. Current Status: Operational | Lead Scientist: Dr. A. Vance[1]

If you are accessing this guide, you are likely staring at a flask containing a white, crystalline powder that refuses to dissolve in your standard organic solvents (DCM, Toluene) or has unexpectedly precipitated from your aqueous buffer.[1]

Pyrazine carboxylic acids (PCAs), including Pyrazinoic Acid (POA) and Pyrazine-2,3-dicarboxylic acid , are notorious for their "brick dust" behavior in specific pH windows and their refusal to obey standard "like-dissolves-like" rules in organic synthesis.[1] This behavior stems from their amphoteric nature and high crystal lattice energy driven by intermolecular hydrogen bonding [1].[1]

This guide deconstructs these molecular traps and provides self-validating protocols to solubilize PCAs for synthesis, extraction, and biological assays.[1]

Quick Reference: The Solubility Matrix
Solvent / ConditionSolubility RatingTechnical Note
Water (pH < 1.0) ModerateProtonated cationic form (

).[1]
Water (pH 2.0 – 3.0) CRITICAL LOW The Isoelectric Trap. Neutral zwitterionic species dominates.[1]
Water (pH > 4.5) HighAnionic carboxylate form (

).[1] Best for stock solutions.
Dichloromethane (DCM) PoorIneffective due to PCA polarity/zwitterionic character.[1]
DMSO / DMF HighDisrupts H-bonding lattice.[1] Recommended for bio-assays.[1]
Methanol / Ethanol Moderate to HighRequires heating; solubility decreases significantly if anhydrous.[1]
Hexane / Toluene NegligibleNon-polar solvents cannot overcome crystal lattice energy.[1]
Module 1: The pH Switch (Aqueous Solubility)

The Problem: You prepared a buffer at pH 3.0, and your Pyrazine-2-carboxylic acid precipitated. The Science: PCAs are amphoteric.[1] They possess a basic nitrogen (pKa


 0.5–0.[1]8) and an acidic carboxyl group (pKa 

2.[1]9) [2, 3].
  • pH < 0.5: The molecule is protonated (Cationic).[1] Soluble.

  • pH 4.0+: The molecule is deprotonated (Anionic).[1] Highly Soluble.

  • pH 1.0 – 3.0: The molecule exists largely as a neutral species or zwitterion. This is the Isoelectric Point (pI) where net charge is zero, solvation energy is lowest, and crystal lattice energy dominates, leading to precipitation [4].[1]

Protocol: The "pH Swing" Dissolution

  • Suspend the PCA in water (it may remain cloudy).[1]

  • Add 1M NaOH dropwise while monitoring pH.

  • Target: Adjust pH to 6.0 – 7.0 . The solution should clear immediately as the carboxylate anion forms.

  • Verification: If the solution remains cloudy at pH 7, check for metal contamination (see Module 4).

Module 2: Organic Solvent Engineering

The Problem: You cannot extract PCA from water into an organic layer (e.g., Ethyl Acetate or DCM).[1] The Science: Because PCAs are highly polar and capable of zwitterion formation, they partition poorly into non-polar organic solvents. Standard extraction protocols often fail because the compound prefers the aqueous phase [5].

Troubleshooting Workflow:

G Start Goal: Dissolve/Extract PCA in Organic Solvent CheckSolvent Is the solvent water-miscible? Start->CheckSolvent Miscible Yes (MeOH, EtOH, DMSO) CheckSolvent->Miscible Polar Immiscible No (DCM, Hexane, Et2O) CheckSolvent->Immiscible Non-Polar Heat Action: Heat to 50°C (Disrupts H-bonds) Miscible->Heat Derivatize Action: Esterification (Make Methyl/Ethyl Ester) Immiscible->Derivatize Permanent Mod IonPair Action: Ion-Pair Extraction (Use TBAB + CHCl3) Immiscible->IonPair Intact Recovery

Figure 1: Decision tree for organic solvent selection based on miscibility and recovery needs.

Strategic Workarounds:

  • For Extraction: Do not use DCM. Use n-Butanol or IPA/Chloroform (1:3) mixtures for liquid-liquid extraction from aqueous phases.[1]

  • For Synthesis: If the acid form is insoluble, convert it to the Methyl Ester (using MeOH/H2SO4).[1] The ester is highly soluble in DCM/EtOAc and crosses biological membranes more effectively [6].

Module 3: Advanced Solubilization (Hydrotropy & Cocrystals)

The Problem: You need high concentrations (>50mM) for a biological assay, but DMSO is toxic to your cells, and water causes precipitation.[1] The Science: "Hydrotropy" is a phenomenon where adding a second solute (the hydrotrope) significantly increases the solubility of a sparingly soluble drug.[2][3][4][5] Hydrotropes disrupt the stacking aggregation of PCA molecules [7].

Protocol: Hydrotropic Solubilization Instead of pure water, prepare your stock solution using one of the following aqueous carriers:

  • 2.0 M Sodium Benzoate: Increases PCA solubility by 10–50 fold [8].[1]

  • 2.0 M Urea: Excellent for disrupting hydrogen-bonded dimers of PCA.[1]

  • Nicotinamide (1:1 Molar Ratio): Can form highly soluble cocrystals or eutectics in situ [9].[1]

Self-Validating Check: Prepare two vials.

  • Vial A: 50mg PCA + 1mL Water (Expect: Suspension).[1]

  • Vial B: 50mg PCA + 1mL 2M Sodium Benzoate (Expect: Clear Solution).

  • If Vial B remains cloudy, your PCA sample may be the 2,3-dicarboxylic acid derivative, which requires higher pH.[1]

Module 4: The Metal Trap (Chelation)

The Problem: Your PCA solution precipitates over time, or turns slightly blue/green. The Science: Pyrazine carboxylic acids are potent chelating ligands.[1] The nitrogen and carboxyl oxygen form a stable 5-membered chelate ring with transition metals (Cu, Fe, Zn) [10].[1] Even trace metals in low-grade water or glassware can trigger the formation of insoluble metal-organic complexes (MOFs).[1]

Corrective Action:

  • Reagent Quality: Use only LC-MS grade water or water treated with Chelex resin.[1]

  • Add EDTA: Supplement buffers with 0.1 mM EDTA to sequester trace metals.

  • Glassware: Acid-wash all glassware (10% HNO3) to remove adsorbed metal ions before preparing PCA solutions.

Frequently Asked Questions (FAQ)

Q: I am trying to crystallize Pyrazine-2,3-dicarboxylic acid, but it precipitates as an amorphous powder. Why? A: This dicarboxylic acid has very high lattice energy due to extensive intermolecular hydrogen bonding.[1] Rapid precipitation traps it in an amorphous state.[1]

  • Fix: Use the Hydrothermal Method .[1] Seal the compound in water/ethanol in a pressure vessel and heat to 120°C, then cool slowly (1°C/min). This allows the system to overcome the kinetic barrier to forming an ordered lattice [11].

Q: Can I use Pyrazinoic Acid in cell culture media? A: Yes, but watch the pH. If you add a high concentration stock (dissolved in DMSO) directly to the media, the local pH might drop, or the dilution of DMSO might cause "crashing out."

  • Fix: Pre-neutralize your stock solution with NaOH to pH 7.4 before adding to the media. The anionic form is stable in physiological buffers.

Q: Why does my PCA sample smell like ammonia? A: PCAs are thermally unstable and can decarboxylate or degrade to release pyrazine and ammonia under harsh conditions (high heat + strong base) [12]. Avoid boiling in strong NaOH for extended periods.[1]

References
  • Solubility of Things. Solubility of Pyrazine-2-carboxylic Acid.[1][6]Link[1]

  • NIST Chemistry WebBook. 2-Pyrazinecarboxylic acid: IR Spectrum & Properties.[1]Link[1]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams (Pyrazine).[1]Link[1]

  • ChemPapers. Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes.Link

  • MDPI. Solubility and Crystallization Studies of Picolinic Acid (Isomer Comparison).Link[1]

  • Wikipedia. Pyrazinoic acid: Lipophilicity of esters.[1]Link[1]

  • Research Journal of Pharmacy and Technology. A Review on Hydrotropic Solubilization for Poorly Water Soluble Drugs.Link[1]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Hydrotropic Solubilization Techniques.Link

  • Crystal Growth & Design (ACS). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid.Link[1]

  • The Good Scents Company. 2-Pyrazine Carboxylic Acid: Metal Complexation References.Link[1]

  • Royal Society of Chemistry (CrystEngComm). Mechanochemical synthesis of pyrazine:dicarboxylic acid cocrystals.[1][7]Link[1]

  • Indian Academy of Sciences. Preparation, spectral and thermal studies of pyrazinecarboxylic acids.[1]Link[1]

Sources

byproduct identification in 5-phenoxypyrazine-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Byproduct Identification & Process Optimization

Diagnostic Workflow: The "Triage"

Before altering reaction parameters, you must accurately identify the impurity profile. Use this mass-spectrometry (LC-MS) driven logic tree to classify your specific failure mode.

Impurity Identification Matrix

Based on Target Product Mass (


 = 216.19 Da for 

)
Observed Mass (ESI+)Mass Shift (

)
Probable IdentityRoot Cause
217.2 (

)
0 Target Product N/A
141.1 -76 Da5-Hydroxypyrazine-2-carboxylic acid Hydrolysis of Cl-leaving group due to wet solvent or hydroxide competition.
173.2 -44 Da2-Phenoxypyrazine Thermal decarboxylation (Reaction T > 120°C or acidic workup).
231.2 +14 DaMethyl 5-phenoxypyrazine-2-carboxylate Incomplete hydrolysis (if using ester route).
159.6 -58 Da5-Chloropyrazine-2-carboxylic acid Unreacted Starting Material (Stalled reaction).
309.3 +92 DaBis-phenoxy adduct Wrong starting material (2,5-dichloropyrazine) or ring rearrangement.

Visualizing the Impurity Landscape

The following pathway map illustrates where specific byproducts branch off from the main synthetic route. This logic assumes the standard industrial route:


 on the Methyl Ester 

Saponification
.

Impurity_Map SM SM: Methyl 5-chloropyrazine- 2-carboxylate INT Intermediate: Methyl 5-phenoxypyrazine- 2-carboxylate SM->INT + Phenol, Base (SNAr Step) IMP_HYD Impurity A: 5-Hydroxypyrazine (Hydrolysis) SM->IMP_HYD Wet Solvent (Water attacks Cl) PROD Target: 5-Phenoxypyrazine- 2-carboxylic acid INT->PROD + LiOH/H2O (Saponification) IMP_SM Impurity C: Unreacted SM INT->IMP_SM Low Equiv. Phenol IMP_DEC Impurity B: 2-Phenoxypyrazine (Decarboxylation) PROD->IMP_DEC Heat >120°C or Acidic pH

Figure 1: Reaction pathway showing the origin of critical impurities (Red) relative to the target workflow (Green).

Troubleshooting Guide

Scenario A: "I see a dominant peak at m/z 141 (M-76). My yield is low."

Diagnosis: Competitive Hydrolysis. Water is acting as a nucleophile, displacing the chlorine atom before the phenol can. This is common in hygroscopic solvents like DMF or DMSO.

  • Immediate Fix:

    • Switch to anhydrous DMF or NMP .

    • Add activated 3Å Molecular Sieves to the reaction vessel.

    • Base Check: If using Hydroxide bases (KOH/NaOH) for the

      
       step, stop. Hydroxide is a better nucleophile than phenoxide. Switch to Cesium Carbonate (
      
      
      
      )
      or Potassium Carbonate (
      
      
      )
      .
Scenario B: "My product is disappearing during workup (Mass 173 appears)."

Diagnosis: Thermal Decarboxylation. Pyrazine-2-carboxylic acids are electron-deficient heteroaromatics. The carboxylic acid group is prone to loss as


 under heat, especially if the ring is protonated (acidic pH).
  • Immediate Fix:

    • Temperature Limit: Never heat the free acid above 100°C .

    • Workup pH: Avoid strong mineral acids (HCl) during acidification. Adjust pH to ~3-4 using mild acids like Citric Acid or Acetic Acid .

    • Drying: Do not oven-dry the crude acid at high temperatures. Use a vacuum desiccator at room temperature.

Scenario C: "Reaction stalls with 30% Starting Material remaining."

Diagnosis: Nucleophile Deactivation or Solubility Limit. The phenoxide anion may be aggregating or the leaving group (Cl) is not activated enough.

  • Immediate Fix:

    • Catalysis: Add 5-10 mol% 18-Crown-6 (if using

      
      ) to solubilize the potassium phenoxide.
      
    • Temperature: Increase

      
       temperature to 80°C (but do not exceed 100°C to prevent degradation).
      
    • Stoichiometry: Ensure Phenol is in excess (1.2 - 1.5 equiv).

Validated Protocol (The "Gold Standard")

To minimize the byproducts listed above, we recommend the Two-Step Ester Route . Direct substitution on the carboxylic acid is discouraged due to zwitterionic solubility issues and high decarboxylation risk.

Step 1: Coupling
  • Charge a reactor with Methyl 5-chloropyrazine-2-carboxylate (1.0 equiv) and Phenol (1.1 equiv).

  • Dissolve in anhydrous DMF (5 mL/g).

  • Add

    
     (1.5 equiv).
    
  • Heat to 60-80°C under

    
     atmosphere for 4-6 hours.
    
  • Monitor by LC-MS until SM (m/z 173) is <1%.

  • Workup: Pour into ice water. The ester intermediate usually precipitates. Filter and wash with water.

Step 2: Controlled Saponification (Hydrolysis)
  • Suspend the intermediate in THF:Water (3:1).

  • Add LiOH

    
     (1.2 equiv) at 0°C to Room Temperature . Do not heat.
    
  • Monitor: Reaction is usually complete in 1-2 hours.

  • Acidification (Critical): Cool to 0°C. Slowly add 1M Citric Acid until pH 4. Do not use conc. HCl.

  • Isolate: Extract with EtOAc or filter the precipitate if solid forms.

Logic for Process Decisions (Why this works)

Why Avoid Direct Reaction on the Acid?

Reacting 5-chloropyrazine-2-carboxylic acid directly with phenol requires 2 equivalents of base (one to deprotonate the carboxylic acid, one for the phenol). The resulting dianion is highly charged, poorly soluble in organic solvents, and requires higher temperatures to react, which triggers decarboxylation (See Diagram 2).

Why Lithium Hydroxide (LiOH)?

LiOH is a "soft" hydroxide source. It allows for hydrolysis at lower temperatures compared to NaOH/KOH, preserving the pyrazine ring integrity and preventing the attack of the phenoxy ether bond [1, 3].

Troubleshooting_Logic Start Start Troubleshooting CheckMass Check Mass Spec Start->CheckMass IsMass141 Mass = M-76 (Hydroxy)? CheckMass->IsMass141 IsMass173 Mass = M-44 (Decarb)? IsMass141->IsMass173 No SolventDry Is Solvent Dry? IsMass141->SolventDry Yes IsMassSM Mass = SM? IsMass173->IsMassSM No TempCheck Temp > 100C? IsMass173->TempCheck Yes BaseCheck Base = Hydroxide? SolventDry->BaseCheck Yes ActionDry Action: Use Mol Sieves Switch to DMF SolventDry->ActionDry No ActionTemp Action: Lower Temp Use LiOH Protocol TempCheck->ActionTemp Yes ActionBase Action: Switch to Carbonate Base BaseCheck->ActionBase Yes

Figure 2: Decision tree for resolving spectral anomalies.

Frequently Asked Questions (FAQ)

Q: Can I use NaH (Sodium Hydride) as the base? A: Yes, but it is often overkill. NaH requires strictly anhydrous conditions. If any water is present, it forms NaOH, which causes the hydrolysis impurity (m/z 141). Carbonate bases (


) are milder and generally sufficient for pyrazine 

[2].

Q: Why is my product turning brown/black upon drying? A: Pyrazine carboxylic acids are light- and heat-sensitive. The darkening indicates decomposition (likely decarboxylation or polymerization). Store the solid in amber vials at -20°C and dry under high vacuum without heat.

Q: Can I use the acid chloride method instead of


? 
A:  No. Attempting to convert 5-chloropyrazine-2-carboxylic acid to the acid chloride (using 

) often leads to intractable mixtures due to the reactivity of the pyrazine nitrogens and the chloro substituent. The ester route is safer.

References

  • Journal of Chemical and Pharmaceutical Research . "A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloropyrazine-2-carboxylic acid."[1][2] JOCPR, 2014, 6(5):104-105. Link

  • Organic Chemistry Portal . "Nucleophilic Aromatic Substitution (SNAr)." Organic Chemistry Portal, Accessed 2024. Link

  • Canadian Journal of Chemistry . "Kinetics and Mechanism of the Decarboxylation of Pyrimidine-2-Carboxylic Acid in Aqueous Solution." Can. J. Chem., 1977, 55, 2478-2484. (Mechanistic analogue for Pyrazine decarboxylation). Link[3]

  • Santa Cruz Biotechnology . "5-Chloropyrazine-2-carboxylic acid Product Data."[4] SCBT, Accessed 2024. Link

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Pyrazine vs. Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Nitrogen Heterocycles in Drug Discovery

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds. Their prevalence in FDA-approved drugs is a testament to their versatile roles in molecular recognition and pharmacology.[1] Among these, the six-membered aromatic rings, pyridine and pyrazine, are particularly noteworthy. While structurally similar, the distinction between pyridine's single nitrogen atom and pyrazine's two nitrogen atoms in a 1,4-para arrangement imparts significant differences in their physicochemical and biological properties.[2]

Pyridine, with a pKa of ~5.2, is a weak base. Its lone pair of electrons on the nitrogen is not involved in the aromatic system, making it available for hydrogen bonding, a critical interaction for drug-receptor binding.[3] The pyridine ring is a common bioisostere for a phenyl ring, offering the advantage of improved solubility and the ability to act as a hydrogen bond acceptor.[1] In contrast, pyrazine is a much weaker base (pKa ~0.6). The second nitrogen atom acts as a strong electron-withdrawing group, which deactivates the ring and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), influencing its reactivity and interaction with biological targets.[4] This electronic distinction is not merely academic; it is the causal basis for the divergent biological activities and therapeutic niches that derivatives of these two scaffolds occupy. This guide provides an in-depth comparison of their performance in key therapeutic areas, supported by experimental data and protocols to inform rational drug design.

Anticancer Activity: A Tale of Two Mechanisms

Both pyrazine and pyridine derivatives have demonstrated significant potential as anticancer agents, forming the core of numerous approved drugs and clinical candidates.[2][5] Their efficacy stems from their ability to be chemically tailored to interact with a wide array of biological targets, from kinases to the fundamental machinery of protein degradation.

Pyrazine Derivatives: Targeting Protein Homeostasis

A prominent example of a pyrazine-containing anticancer drug is Bortezomib (Velcade®) . While technically a dipeptidyl boronic acid, its pyrazine moiety is a crucial component of its structure. Bortezomib's mechanism of action is the potent and selective inhibition of the 26S proteasome.[6] Cancer cells, especially multiple myeloma cells, produce vast quantities of proteins and are thus highly dependent on the ubiquitin-proteasome pathway for degrading misfolded or damaged proteins.[7]

By reversibly binding to the chymotrypsin-like active site (the β5 subunit) of the 20S catalytic core, Bortezomib prevents the degradation of ubiquitinated proteins.[8] This disruption of protein homeostasis leads to a cascade of events detrimental to the cancer cell:

  • ER Stress: The accumulation of misfolded proteins triggers overwhelming endoplasmic reticulum (ER) stress, activating the Unfolded Protein Response (UPR), which ultimately initiates apoptosis.[9]

  • NF-κB Inhibition: The proteasome is responsible for degrading IκB, the inhibitor of the pro-survival transcription factor NF-κB. Bortezomib's action leads to the stabilization of IκB, preventing NF-κB activation and downregulating its anti-apoptotic target genes.[9]

  • Cell Cycle Arrest: The buildup of key cell cycle regulators, whose turnover is proteasome-dependent, leads to cell cycle arrest, typically at the G2-M phase, and subsequent apoptosis.[10]

Bortezomib_Mechanism cluster_pathway Ubiquitin-Proteasome Pathway Ub_Protein Ubiquitinated Protein (e.g., IκB, Cyclins) Proteasome 26S Proteasome (β5 subunit) Ub_Protein->Proteasome Targeted for Degradation Peptides Degraded Peptides Proteasome->Peptides ER_Stress ↑ ER Stress / UPR NFKB_Inhibition ↓ NF-κB Activation (IκB accumulates) CellCycle_Arrest ↑ Cell Cycle Arrest (Cyclins accumulate) Bortezomib Bortezomib (Pyrazine-containing) Bortezomib->Proteasome Inhibits Apoptosis Apoptosis ER_Stress->Apoptosis NFKB_Inhibition->Apoptosis CellCycle_Arrest->Apoptosis

Diagram 1: Simplified mechanism of Bortezomib-mediated proteasome inhibition.
Pyridine Derivatives: Precision Targeting of Kinase Signaling

The pyridine scaffold is a cornerstone of modern kinase inhibitor design.[5] Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it a privileged structure. A landmark example is Imatinib (Gleevec®) , a 2-phenylaminopyrimidine derivative (which contains a pyridine ring), that revolutionized the treatment of chronic myeloid leukemia (CML).[11]

CML is characterized by the Philadelphia chromosome, which produces the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives uncontrolled cell proliferation.[12] Imatinib's mechanism is a textbook example of targeted therapy:

  • Competitive Inhibition: Imatinib binds to the ATP-binding site of the BCR-ABL kinase domain.[13]

  • Conformational Lock: It specifically recognizes and stabilizes the inactive conformation of the kinase, preventing ATP from binding.[11]

  • Signal Blockade: By blocking ATP binding, Imatinib prevents the phosphorylation of downstream substrates, effectively shutting down the pro-proliferative and anti-apoptotic signals driven by BCR-ABL.[12][14] This leads to cell cycle arrest and apoptosis specifically in cancer cells expressing the BCR-ABL oncoprotein.[11]

Comparative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50) of selected pyrazine and pyridine derivatives against various human cancer cell lines, demonstrating the broad applicability of both scaffolds.

Compound ClassRepresentative Compound/SeriesCancer Cell LineIC50 (µM)Reference
Pyrazine Chalcone-Pyrazine Hybrid (Compound 51)MCF-7 (Breast)0.012[15]
Pyrazine Chalcone-Pyrazine Hybrid (Compound 51)A549 (Lung)0.045[15]
Pyrazine p300/CBP HAT Inhibitor (Compound 29)MOLM-16 (Leukemia)1.4[16]
Pyridine Pyridine-Urea Derivative (Compound 3b)MCF-7 (Breast)6.13[17]
Pyridine Pyridine-Urea Derivative (Compound 3b)Huh-7 (Liver)6.54[17]
Pyridine Imidazo[1,2-a]pyridine (Derivative 20c)HeLa (Cervical)3.5[11]
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The decision to use an MTT assay is based on its reliability, high throughput, and its principle of measuring metabolic activity, which is a robust indicator of cell viability.[18] It quantitatively assesses the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[19]

Principle: Only metabolically active, viable cells can perform this reduction. The resulting formazan is insoluble and must be solubilized before the absorbance is read. The intensity of the purple color is directly proportional to the number of viable cells.[18]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cells to ~80% confluency. Trypsinize, neutralize, and centrifuge the cells.

    • Resuspend the cell pellet in a fresh complete medium and perform a cell count (e.g., using a hemocytometer).

    • Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[20]

  • Compound Treatment:

    • Prepare a stock solution of the test compound (pyrazine or pyridine derivative) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in a serum-free medium to create a range of desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include vehicle controls (medium with DMSO) and untreated controls (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[20]

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Protect from light.[19]

    • After the treatment period, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C. Visually inspect for the formation of purple formazan crystals.[21]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[20]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.[19]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[19]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: Scaffolds for Combating Infectious Disease

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Both pyrazine and pyridine derivatives have a rich history and promising future in this area.

Pyrazine Derivatives: A Cornerstone of Tuberculosis Therapy

The most critical pyrazine-based antimicrobial is Pyrazinamide (PZA) , a first-line drug for the treatment of Mycobacterium tuberculosis. PZA is a prodrug that is activated under the acidic conditions found within phagolysosomes where the bacterium resides. It is converted to its active form, pyrazinoic acid (POA), by a bacterial pyrazinamidase enzyme. POA disrupts membrane potential and interferes with energy production in the bacterium.[1] This unique mechanism makes it highly effective against semi-dormant bacilli that are not targeted by other drugs.

Pyridine Derivatives: Broad-Spectrum Potential

The pyridine ring is present in a vast number of compounds with antibacterial and antifungal properties.[12] A classic example is Isoniazid , another primary anti-tuberculosis drug, which highlights the importance of this scaffold in mycobacterial infections. More broadly, synthetic modifications to the pyridine ring have yielded compounds active against both Gram-positive and Gram-negative bacteria.[19] For instance, one study found that replacing a pyridine core with a pyrazine in a series of antimalarial compounds led to a novel class of analogues with potent in vivo oral activity, demonstrating how a subtle structural change can unlock new therapeutic potential.[22]

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) for selected pyrazine and pyridine derivatives, illustrating their efficacy against various microbial strains.

Compound ClassRepresentative CompoundMicroorganismMIC (µg/mL)Reference
Pyrazine Triazolo[4,3-a]pyrazine (Compound 2e)E. coli16[4]
Pyrazine Triazolo[4,3-a]pyrazine (Compound 2e)S. aureus32[4]
Pyrazine Ru(III) complex with PAOXC. albicans15.62[15]
Pyridine Ru(II) Complex (C5)S. aureus0.63 (mg/mL)[23]
Pyridine Ru(II) Complex (C5)E. coli0.63 (mg/mL)[23]
Pyridine Dodecanoic acid derivativeB. subtilis-[24]

Note: Direct comparison of MIC values should be done cautiously due to variations in experimental conditions and compound structures.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is the gold standard for determining the quantitative antimicrobial susceptibility of a microorganism. The choice of this protocol is dictated by its reproducibility and its ability to provide a precise concentration value (the MIC), which is more informative than qualitative disk diffusion methods. The protocol is designed to be self-validating through the inclusion of growth and sterility controls.

Principle: A standardized inoculum of the test microorganism is challenged with serial twofold dilutions of the antimicrobial agent in a liquid broth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth after a defined incubation period.

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare Serial Dilutions of Test Compound in Broth (in 96-well plate) B 2. Prepare Standardized Bacterial Inoculum (to 0.5 McFarland standard) C 3. Dilute Inoculum to Final Concentration (~5 x 10^5 CFU/mL) B->C D 4. Inoculate Plate Wells with Bacterial Suspension C->D E 5. Add Controls (Growth & Sterility) D->E F 6. Incubate Plate (e.g., 16-20h at 35°C) E->F G 7. Read Plate Visually for Turbidity F->G H 8. Determine MIC: Lowest concentration with no visible growth G->H

Diagram 2: General workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Dilutions:

    • In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of each row to be used.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., water or DMSO).

    • Add 100 µL of the test compound at 2x the highest desired final concentration to well 1.

    • Perform a twofold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select several well-isolated colonies of the test microorganism.

    • Transfer the colonies to a tube of sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Within 15 minutes, dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Plate Inoculation:

    • Add 50 µL of the final diluted inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL and the final bacterial concentration to the target of 5 x 10⁵ CFU/mL.

    • Well 12 receives no bacteria and serves as a sterility control.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours for most non-fastidious bacteria.

  • Reading and Interpretation:

    • Place the plate on a dark, non-reflective surface and read the wells. The growth control (well 11) should show clear turbidity. The sterility control (well 12) should remain clear.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth (the first clear well).

Conclusion and Future Outlook

Both pyrazine and pyridine derivatives are exceptionally versatile scaffolds in medicinal chemistry, each with a distinct electronic character that medicinal chemists can exploit for therapeutic benefit.

  • Pyridine is a dominant scaffold in approved drugs, particularly in kinase inhibition, where its hydrogen bonding capacity is paramount. Its well-understood chemistry and favorable physicochemical properties make it a reliable choice for drug design.[1][10]

  • Pyrazine , while less common in marketed drugs, holds significant promise. Its electron-deficient nature offers different binding possibilities and metabolic profiles. The success of pyrazinamide and the potent activity seen in novel pyrazine-based anticancer and antimalarial agents underscore its potential for tackling challenging diseases where new mechanisms of action are required.[15][22]

The direct comparison of these scaffolds reveals that neither is inherently superior; rather, their value is context-dependent. The choice between a pyrazine and a pyridine core should be a strategic decision based on the specific biological target and the desired pharmacological profile. Future research will undoubtedly continue to uncover novel activities for both classes of compounds, further enriching the therapeutic arsenal available to clinicians and patients.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Bortezomib? [Online]. Available: [Link]

  • Ling, Y. H., Liebes, L., Zou, Y., & Perez-Soler, R. (2003). Bortezomib: Understanding the Mechanism of Action. Molecular Cancer Therapeutics, 2(8), 821-829. [Online]. Available: [Link]

  • Dr.Oracle. (2025, April 9). What is the mechanism of action of Imatinib (Gleevec)? [Online]. Available: [Link]

  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Online]. Available: [Link]

  • Chen, D., Frezza, M., Schmitt, S., Kanwar, J., & Dou, Q. P. (2011). Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib. Frontiers in bioscience (Landmark edition), 16, 2594–2617. [Online]. Available: [Link]

  • ResearchGate. (n.d.). Mechanism of Action of BCR-ABL and of Its Inhibition by Imatinib. [Online]. Available: [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Online]. Available: [Link]

  • Glickman, M. H., & Ciechanover, A. (2002). The ubiquitin-proteasome proteolytic pathway: destruction for the sake of construction. Physiological reviews, 82(2), 373-428. [Online]. Available: [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Online]. Available: [Link]

  • National Center for Biotechnology Information. (n.d.). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Online]. Available: [Link]

  • Proteopedia. (2025, January 2). Bcr-Abl and Imatinib (STI571 or Gleevec). [Online]. Available: [Link]

  • Baccarani, M., et al. (2009). Imatinib in Chronic Myeloid Leukemia: an Overview. [Online]. Available: [Link]

  • Journal of Visualized Experiments. (2025, August 20). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. [Online]. Available: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Online]. Available: [Link]

  • Bio-protocol. (n.d.). MTT Assay. [Online]. Available: [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Online]. Available: [Link]

  • SciSpace. (n.d.). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. [Online]. Available: [Link]

  • ResearchGate. (n.d.). Structure-Activity-Relationship Studies Around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in vivo Activity. [Online]. Available: [Link]

  • RSC Publishing. (n.d.). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. [Online]. Available: [Link]

  • Auctores Journals. (n.d.). Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. [Online]. Available: [Link]

  • Reddit. (2019, October 8). Let's discuss the basicity of pyrazine and pyrimidine. [Online]. Available: [Link]

  • ResearchGate. (2016). Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds: Pyridopyridazine a Versatile Nucleus. [Online]. Available: [Link]

  • MDPI. (2018). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. [Online]. Available: [Link]

  • MDPI. (2020). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Online]. Available: [Link]

  • Taylor & Francis Online. (2026). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. [Online]. Available: [Link]

  • RSC Publishing. (2022). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. [Online]. Available: [Link]

  • MDPI. (2019). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [Online]. Available: [Link]

  • Taylor & Francis Online. (2024). Synthesis and antimicrobial activity of new pyridine-based half-sandwich Ru(II) complexes. [Online]. Available: [Link]

  • MDPI. (2022). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. [Online]. Available: [Link]

Sources

comparing different synthesis routes for pyrazine carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The synthesis of Pyrazine-2-carboxylic acid (PCA) and its derivatives (e.g., 3-hydroxy-pyrazine-2-carboxamide, a key intermediate for Favipiravir ) is a critical bottleneck in pharmaceutical manufacturing. While permanganate oxidation remains a staple for small-scale laboratory synthesis due to reagent accessibility, it is operationally flawed for scaling due to poor atom economy and hazardous waste generation (MnO₂ sludge).

For industrial and high-purity applications, hydrolysis of 2-cyanopyrazine (derived via ammoxidation) is the superior route, offering yields >85% and simplified workup. Emerging biocatalytic routes (nitrilase-mediated) offer the highest regioselectivity for complex substituted pyrazines but currently lack the throughput of chemical hydrolysis.

The Chemical Landscape & Strategic Importance

Pyrazine carboxylic acids are not merely academic curiosities; they are the structural backbones of essential antitubercular agents (Pyrazinamide ) and broad-spectrum antivirals (Favipiravir/T-705 ).

  • Target Molecule: Pyrazine-2-carboxylic acid (PCA).[1]

  • Critical Challenge: The pyrazine ring is electron-deficient, making electrophilic aromatic substitution difficult. Therefore, synthesis relies heavily on manipulating existing substituents (methyl or cyano groups) rather than direct ring functionalization.

Pathway Overview (DOT Visualization)

The following diagram illustrates the three primary feedstocks and their convergence into PCA.

PyrazinePathways Methyl 2-Methylpyrazine PCA Pyrazine-2-carboxylic Acid (Target) Methyl->PCA Oxidation (KMnO4/SeO2) Yield: 40-50% Cyano 2-Cyanopyrazine Cyano->PCA Hydrolysis (Base/Enzyme) Yield: >85% Diamine Ethylenediamine + Glyoxal Quinoxaline Quinoxaline (Fused Ring) Diamine->Quinoxaline Condensation DiAcid Pyrazine-2,3-dicarboxylic acid Quinoxaline->DiAcid Oxidative Cleavage DiAcid->PCA Decarboxylation (-CO2)

Figure 1: Convergence of synthetic pathways toward Pyrazine-2-carboxylic acid.[1][2][3]

Route Analysis: Performance & Causality

Route A: Chemical Oxidation of Methylpyrazine
  • Reagents: Potassium Permanganate (KMnO₄) or Selenium Dioxide (SeO₂).

  • Mechanism: Radical oxidation of the benzylic-like methyl group.

  • Verdict: Obsolete for Scale-up.

  • Technical Insight: While conceptually simple, KMnO₄ oxidation suffers from "over-oxidation" where the pyrazine ring itself can degrade under harsh conditions. The reaction generates massive amounts of MnO₂ sludge (1.5 kg per kg of product), creating a filtration nightmare and high E-factor (waste-to-product ratio).

    • Yield: Typically 40–55%.

    • Purity: Requires extensive recrystallization to remove manganese salts.

Route B: Hydrolysis of 2-Cyanopyrazine (The Industrial Standard)
  • Reagents: NaOH (Chemical) or Nitrilase (Biocatalytic).

  • Mechanism: Nucleophilic attack on the nitrile carbon followed by amide hydrolysis.

  • Verdict: Superior for Manufacturing.

  • Technical Insight: 2-Cyanopyrazine is produced industrially via ammoxidation of 2-methylpyrazine (vapor phase, 400°C). The subsequent hydrolysis is clean.

    • Chemical Hydrolysis: Refluxing with NaOH provides yields >85% with ammonia as the only byproduct.

    • Biocatalysis:[4] Using Agrobacterium sp. or immobilized nitrilases allows for mild conditions (pH 7, 30°C), preventing the degradation of sensitive substituents (e.g., if a hydroxyl group is present at C-3).

Route C: Electrochemical Synthesis[1][6]
  • Setup: Flow cell with NiO(OH) anode.

  • Verdict: Emerging Green Alternative.

  • Technical Insight: Electrochemical oxidation avoids heavy metal oxidants. Recent studies utilizing Ni-based anodes show promise in converting methylpyrazines to carboxylic acids with high current efficiency. However, electrode fouling and low space-time yields remain barriers to entry compared to the nitrile route.

Comparative Metrics: Data-Driven Decision Making

The following table aggregates experimental data to assist in route selection.

MetricRoute A: KMnO₄ OxidationRoute B: Cyanopyrazine HydrolysisRoute C: Biocatalytic Hydrolysis
Precursor 2-Methylpyrazine2-Cyanopyrazine2-Cyanopyrazine
Reagents KMnO₄, H₂O, HeatNaOH (10%), RefluxNitrilase Enzyme, Buffer
Yield 47% - 53% [1]87% - 95% [2]90% - 99% [3]
Atom Economy Poor (Loss of MnO₂)High (Loss of NH₃)Very High
Workup Difficult (Filtration of sludge)Simple (Acidification & Precipitation)Simple (Filtration/Extraction)
Scalability Low (Heat transfer issues)High Medium (Enzyme cost/stability)
Cost Low CAPEX, High OPEX (Waste)Low OPEXHigh CAPEX (Enzyme development)

Detailed Experimental Protocols

Protocol 1: High-Yield Hydrolysis of 2-Cyanopyrazine

Recommended for purity and scalability.

Materials:

  • 2-Cyanopyrazine (10.5 g, 0.1 mol)

  • Sodium Hydroxide (10% aqueous solution, 50 mL)

  • Hydrochloric Acid (6N)

Workflow:

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Reaction: Charge the flask with 2-cyanopyrazine and 10% NaOH solution.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 2–3 hours. Monitor ammonia evolution (litmus paper at the condenser outlet will turn blue).

  • Completion: The reaction is complete when the solution becomes homogeneous and ammonia evolution ceases.

  • Workup: Cool the reaction mixture to 5°C in an ice bath.

  • Precipitation: Slowly acidify with 6N HCl to pH 2.0. The Pyrazine-2-carboxylic acid will precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with minimal ice-cold water (product is slightly water-soluble), and dry in a vacuum oven at 50°C.

  • Expected Yield: 10.8–11.5 g (87–93%).

Protocol 2: KMnO₄ Oxidation (Laboratory Baseline)

Included for comparison or when nitriles are unavailable.

Materials:

  • 2-Methylpyrazine (9.4 g, 0.1 mol)

  • Potassium Permanganate (31.6 g, 0.2 mol)

  • Water (500 mL)

Workflow:

  • Setup: 1L RBF with mechanical stirrer (magnetic stirring will fail due to sludge).

  • Addition: Dissolve KMnO₄ in water and heat to 70°C. Add 2-methylpyrazine dropwise (exothermic).

  • Reflux: Heat to 90°C for 4 hours. Purple color should disappear, replaced by brown MnO₂ precipitate.

  • Filtration (Critical Step): Filter the hot solution through a Celite pad to remove MnO₂. Wash the cake with hot water.

  • Concentration: Concentrate the clear filtrate to ~100 mL under reduced pressure.

  • Acidification: Cool to 0°C and acidify with conc. HCl to pH 1–2.

  • Isolation: Filter the crystals.

  • Expected Yield: 6.0–7.0 g (48–56%). Note: Significant product is often lost in the MnO₂ cake or remains in the mother liquor.

Mechanism of Action: Hydrolysis Pathway

Understanding the hydrolysis mechanism is vital for troubleshooting yield losses.

HydrolysisMechanism Step1 2-Cyanopyrazine (Electrophilic Nitrile Carbon) Step2 Nucleophilic Attack (OH-) Formation of Imidate Intermediate Step1->Step2 + NaOH Step3 Pyrazine-2-carboxamide (Stable Intermediate) Step2->Step3 Tautomerization Step4 Hydrolysis of Amide (Release of NH3) Step3->Step4 + NaOH / Heat Final Pyrazine-2-carboxylate Anion (Water Soluble) Step4->Final Acid Acidification (HCl) Precipitation of Free Acid Final->Acid + H+

Figure 2: Step-wise mechanistic flow of base-catalyzed nitrile hydrolysis.

References

  • Chemical Transformation of Pyrazine Derivatives. (2022). IMIST. (Confirming KMnO4 oxidation yields of ~53% and workup challenges).

  • Improved Synthesis of the Anti-SARS-CoV-2 Investigational Agent. (2022). Revista de Chimie. (Details high-efficiency synthesis of Favipiravir intermediates via nitrile routes). 5[2][4][6][5][7][8]

  • Catabolism of pyrazine-2-carboxylate by a newly isolated strain. University of Hyderabad. (Validates biocatalytic/enzymatic hydrolysis pathways). 6

  • Electrochemical Characterization of Aromatic Molecules. (2021). NIH/PMC. (Provides data on electrochemical oxidation kinetics and stability). 9[10][2][4][6][5][7][8][9]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Phenoxypyrazine-2-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.